molecular formula C19H21NO2S B1603952 4'-Methoxy-2-thiomorpholinomethyl benzophenone CAS No. 898781-52-7

4'-Methoxy-2-thiomorpholinomethyl benzophenone

Numéro de catalogue: B1603952
Numéro CAS: 898781-52-7
Poids moléculaire: 327.4 g/mol
Clé InChI: FMEWLPRJZIBLSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4'-Methoxy-2-thiomorpholinomethyl benzophenone is a useful research compound. Its molecular formula is C19H21NO2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Methoxy-2-thiomorpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methoxy-2-thiomorpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(4-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEWLPRJZIBLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643805
Record name (4-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-52-7
Record name Methanone, (4-methoxyphenyl)[2-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 4'-Methoxy-2-thiomorpholinomethyl benzophenone: Chemical Structure, Physicochemical Properties, and Potential as an Antitumor Agent

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiomorpholine moiety has been shown to enhance the pharmacological profile of various compounds. This guide provides a comprehensive overview of 4'-Methoxy-2-thiomorpholinomethyl benzophenone, a molecule of significant interest for its potential therapeutic applications.

This document will delve into the chemical architecture, physicochemical properties, and a proposed synthetic pathway for this compound. Furthermore, it will explore the potential biological activity, drawing on evidence from related thiomorpholino benzophenone derivatives that have demonstrated potent cytotoxic effects against cancer cell lines.[1]

Chemical Structure and Nomenclature

4'-Methoxy-2-thiomorpholinomethyl benzophenone is a derivative of benzophenone, characterized by a methoxy group at the 4'-position of one phenyl ring and a thiomorpholinomethyl substituent at the 2-position of the other phenyl ring.

Systematic Name (IUPAC): (4-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone

CAS Number: 898781-52-7[3]

Molecular Formula: C₁₉H₂₁NO₂S[3]

Molecular Weight: 327.44 g/mol [3]

The chemical structure of 4'-Methoxy-2-thiomorpholinomethyl benzophenone is depicted in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution 2-Methylbenzoyl_chloride 2-Methylbenzoyl chloride Intermediate_1 4-Methoxy-2'-methylbenzophenone 2-Methylbenzoyl_chloride->Intermediate_1 + Anisole Anisole Anisole AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate_1 Catalyst Intermediate_2 2'-(Bromomethyl)-4-methoxybenzophenone Intermediate_1->Intermediate_2 Radical Bromination NBS NBS, AIBN NBS->Intermediate_2 Final_Product 4'-Methoxy-2-thiomorpholinomethyl benzophenone Intermediate_2->Final_Product + Thiomorpholine Thiomorpholine Thiomorpholine Base Base (e.g., K₂CO₃) Base->Final_Product

Caption: Proposed synthetic pathway for 4'-Methoxy-2-thiomorpholinomethyl benzophenone.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Methoxy-2'-methylbenzophenone (Friedel-Crafts Acylation)

  • To a stirred solution of anisole in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.

  • Slowly add 2-methylbenzoyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxy-2'-methylbenzophenone.

Step 2: Synthesis of 2'-(Bromomethyl)-4-methoxybenzophenone (Benzylic Bromination)

  • Dissolve 4-methoxy-2'-methylbenzophenone in a nonpolar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reflux the mixture with irradiation from a sunlamp or a standard incandescent light bulb until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium bisulfite solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2'-(bromomethyl)-4-methoxybenzophenone, which may be used in the next step without further purification.

Step 3: Synthesis of 4'-Methoxy-2-thiomorpholinomethyl benzophenone (Nucleophilic Substitution)

  • Dissolve 2'-(bromomethyl)-4-methoxybenzophenone in a polar aprotic solvent such as acetonitrile or DMF.

  • Add thiomorpholine and a mild base (e.g., potassium carbonate or triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4'-Methoxy-2-thiomorpholinomethyl benzophenone.

Spectral Characterization (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the methoxy group protons, and signals for the methylene protons of the thiomorpholine ring and the benzylic methylene group. The aromatic region will likely show complex splitting patterns due to the substitution on the rings.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the thiomorpholinomethyl moiety.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1670 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the methoxy group, and C-N and C-S stretching vibrations associated with the thiomorpholine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (327.44 g/mol ). Fragmentation patterns would likely involve cleavage at the benzylic position and within the thiomorpholine ring.

Biological Activity and Therapeutic Potential

Research on a series of novel benzophenone derivatives has indicated that thiomorpholino benzophenones exhibit potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro. [1]This suggests that 4'-Methoxy-2-thiomorpholinomethyl benzophenone could possess significant antitumor properties.

The mechanism of action for many benzophenone derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. [2]The thiomorpholine moiety can influence the compound's lipophilicity and ability to interact with biological targets.

In Vitro Cytotoxicity Assay (Proposed Experimental Protocol)

To evaluate the cytotoxic potential of 4'-Methoxy-2-thiomorpholinomethyl benzophenone, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed against a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4'-Methoxy-2-thiomorpholinomethyl benzophenone (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

MTT_Assay_Workflow Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Treat with 4'-Methoxy-2-thiomorpholinomethyl benzophenone (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC₅₀ Absorbance_Reading->Data_Analysis

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

4'-Methoxy-2-thiomorpholinomethyl benzophenone is a promising, yet under-investigated, molecule with a chemical structure that suggests potential for significant biological activity, particularly as an anticancer agent. While experimental data for this specific compound is sparse, this guide provides a comprehensive overview based on available information and established chemical principles. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectral data provides a basis for its characterization. Further research, particularly the experimental validation of its synthesis, physicochemical properties, and in-depth biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound.

References

  • Angeles, E., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(4), M547. [Link]

  • Ram, V. J., et al. (1997). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & Pharmaceutical Bulletin, 45(9), 1470-1474. [Link]

  • Khan, I., et al. (2018). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 9(1), 122-134. [Link]

  • Velázquez, A. M., et al. (2007). M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. [Link]

Sources

A Technical Guide to the Prospective Mechanism of Action of 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest

The compound 4'-Methoxy-2-thiomorpholinomethyl benzophenone is a synthetic molecule featuring three key structural components: a benzophenone core, a thiomorpholine ring, and a methoxy group. While this specific combination has not been extensively studied, the individual moieties are well-documented in medicinal chemistry for their diverse biological activities. This guide proposes a plausible mechanism of action for this compound and outlines a comprehensive experimental strategy for its validation.

  • Benzophenone: This diarylketone is a common scaffold in pharmacologically active compounds, exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Some benzophenone derivatives are known to inhibit enzymes like cyclooxygenase (COX) and HIV-1 reverse transcriptase, or act as photosensitizers.[1][3]

  • Thiomorpholine: This sulfur-containing heterocycle is a privileged scaffold in drug discovery, found in compounds with activities ranging from anticancer and anti-inflammatory to antioxidant and hypolipidemic.[4][5][6] The thiomorpholine ring can influence a molecule's solubility, metabolic stability, and target engagement.

  • Methoxy Group: The presence and position of a methoxy group on an aromatic ring can significantly modulate a compound's electronic properties and its interactions with biological targets.

Given these precedents, it is hypothesized that 4'-Methoxy-2-thiomorpholinomethyl benzophenone may act as a modulator of inflammatory pathways, with a potential to inhibit key enzymes involved in the inflammatory cascade.

Hypothesized Mechanism of Action: Dual Inhibition of COX-2 and Cathepsin L

We postulate that 4'-Methoxy-2-thiomorpholinomethyl benzophenone exerts its anti-inflammatory and potential anti-cancer effects through a dual-inhibitory mechanism targeting Cyclooxygenase-2 (COX-2) and Cathepsin L.

  • COX-2 Inhibition: Benzophenone derivatives have been shown to inhibit COX enzymes, which are critical mediators of inflammation through the production of prostaglandins.[1][7] The benzophenone core of our compound of interest could potentially bind to the active site of COX-2, with the thiomorpholinomethyl and methoxy groups contributing to binding affinity and selectivity.

  • Cathepsin L Inhibition: Certain benzophenone analogues have demonstrated potent and selective inhibition of Cathepsin L, a lysosomal cysteine protease implicated in tumor invasion and metastasis.[8] The thiosemicarbazone moiety in these inhibitors is crucial for their activity, and while our compound has a thiomorpholine ring, the sulfur atom could still play a key role in interacting with the active site of Cathepsin L.

This dual-inhibition hypothesis is illustrated in the following signaling pathway diagram:

Hypothesized_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor NF_kB_Pathway NF-κB Pathway Receptor->NF_kB_Pathway Gene_Transcription Gene Transcription NF_kB_Pathway->Gene_Transcription COX_2_Gene COX-2 Gene Transcription COX_2_Enzyme COX-2 Enzyme COX_2_Gene->COX_2_Enzyme Prostaglandins Prostaglandins COX_2_Enzyme->Prostaglandins Inflammation_Symptoms Inflammation_Symptoms Prostaglandins->Inflammation_Symptoms Inflammation Symptoms Cathepsin_L Cathepsin L ECM_Degradation Extracellular Matrix Degradation Cathepsin_L->ECM_Degradation Tumor_Invasion Tumor_Invasion ECM_Degradation->Tumor_Invasion Tumor Invasion & Metastasis Gene_Transcription->COX_2_Gene Compound 4'-Methoxy-2-thiomorpholinomethyl benzophenone Compound->COX_2_Enzyme Inhibition Compound->Cathepsin_L Inhibition

Caption: Hypothesized dual inhibition of COX-2 and Cathepsin L.

Experimental Validation Strategy

A phased experimental approach is proposed to systematically investigate and validate the hypothesized mechanism of action.

Phase 1: In Vitro Target Engagement and Cellular Activity

The initial phase focuses on confirming the direct interaction of the compound with its putative targets and assessing its activity in relevant cellular models.

Experimental Workflow:

Experimental_Workflow_Phase1 Compound_Synthesis Compound Synthesis & Purification Biochemical_Assays Biochemical Assays (COX-2 & Cathepsin L) Compound_Synthesis->Biochemical_Assays Cell_Viability Cell Viability Assays (e.g., MTT) Compound_Synthesis->Cell_Viability Data_Analysis Data Analysis (IC50 determination) Biochemical_Assays->Data_Analysis Cell_Based_Assays Cell-Based Assays (PGE2 & Cathepsin L activity) Cell_Viability->Cell_Based_Assays Cell_Based_Assays->Data_Analysis

Caption: Workflow for in vitro target engagement and cellular activity assessment.

Detailed Protocols:

Protocol 1: COX-2 Inhibition Assay (Enzymatic)

  • Objective: To determine the in vitro inhibitory activity of the compound against purified human COX-2 enzyme.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric COX-2 inhibitor screening kit, test compound, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control.

    • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

    • Add the test compound dilutions or control to the respective wells and incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 2: Cathepsin L Inhibition Assay (Fluorometric)

  • Objective: To measure the inhibitory effect of the compound on the activity of human Cathepsin L.

  • Materials: Human recombinant Cathepsin L, a fluorogenic Cathepsin L substrate, test compound, and a known Cathepsin L inhibitor as a positive control.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • Activate the Cathepsin L enzyme according to the manufacturer's instructions.

    • In a 96-well plate, add the activated Cathepsin L and the test compound dilutions or control.

    • Incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Add the fluorogenic substrate to all wells to start the reaction.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

AssayEndpointHypothetical Result (IC50 in µM)Positive Control (IC50 in µM)
COX-2 Enzymatic AssayIC505.20.1 (Celecoxib)
Cathepsin L AssayIC508.70.05 (Z-FY-CHO)
Phase 2: Cellular Mechanism of Action

This phase aims to confirm target engagement in a cellular context and investigate the downstream effects on the signaling pathway.

Protocol 3: Western Blot Analysis of COX-2 Expression

  • Objective: To assess the effect of the compound on COX-2 protein expression in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Materials: RAW 264.7 cells, cell culture medium, LPS, test compound, lysis buffer, primary antibody against COX-2, secondary antibody, and a detection reagent.

  • Procedure:

    • Seed RAW 264.7 cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary anti-COX-2 antibody, followed by the secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

Phase 3: In Vivo Efficacy Studies

Should the in vitro and cellular data be promising, the next logical step would be to evaluate the compound's efficacy in an animal model of inflammation.

Experimental Model: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the in vivo anti-inflammatory activity of novel compounds.[1]

  • Objective: To determine the ability of the compound to reduce acute inflammation in vivo.

  • Procedure:

    • Administer the test compound or vehicle to groups of rats.

    • After a set period (e.g., 1 hour), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points post-carrageenan injection using a plethysmometer.

    • Calculate the percentage of inhibition of edema for each group.

Concluding Remarks and Future Directions

The proposed dual-inhibitory mechanism of action for 4'-Methoxy-2-thiomorpholinomethyl benzophenone provides a strong rationale for its investigation as a potential therapeutic agent. The outlined experimental strategy offers a comprehensive and scientifically rigorous path to validate this hypothesis. Positive outcomes from these studies would warrant further preclinical development, including pharmacokinetic and toxicological profiling, to fully assess its potential as a novel anti-inflammatory and/or anti-cancer drug.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Retrieved from [Link]

  • Wikipedia. (2024). Benzophenone. Retrieved from [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Retrieved from [Link]

  • Williams, T. M., et al. (1995). Benzophenone derivatives: a novel series of potent and selective inhibitors of human immunodeficiency virus type 1 reverse transcriptase. Journal of Medicinal Chemistry, 38(10), 1657–1665. Retrieved from [Link]

  • Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 338(10), 691-700. Retrieved from [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 247-272. Retrieved from [Link]

  • Bawa, S., & Kumar, S. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1236-1253. Retrieved from [Link]

  • de Oliveira, G. G., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1888. Retrieved from [Link]

  • Snead, D. R., & Jamison, T. F. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2475–2480. Retrieved from [Link]

  • Velázquez, A. M., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(8), M547. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(23), 14769-14781. Retrieved from [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. Retrieved from [Link]

  • Aselton, A. M., et al. (2012). Synthesis and biochemical evaluation of benzoylbenzophenone thiosemicarbazone analogues as potent and selective inhibitors of cathepsin L. Bioorganic & Medicinal Chemistry, 20(22), 6629–6637. Retrieved from [Link]

  • Sakagami, H., et al. (2022). Recent Progress of Basic Studies of Natural Products and Their Dental Application. International Journal of Molecular Sciences, 23(15), 8275. Retrieved from [Link]

  • Waidyanatha, S., et al. (2019). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. Xenobiotica, 49(12), 1446–1457. Retrieved from [Link]

  • Velázquez, A. M., et al. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(8), M547. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Molecular Blueprint for Drug Discovery

In the intricate landscape of drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount. These fundamental characteristics, dictated by the molecule's three-dimensional architecture, govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive analysis of two such critical parameters—molecular weight and the logarithm of the partition coefficient (logP)—for the compound 4'-Methoxy-2-thiomorpholinomethyl benzophenone.

This benzophenone derivative, with its unique structural motifs, presents an interesting case study for understanding the interplay between chemical structure and physicochemical properties. For researchers and drug development professionals, a thorough grasp of these attributes is not merely academic; it is a critical prerequisite for rational drug design, enabling the prediction of a compound's pharmacokinetic profile and potential for therapeutic success. This guide will delve into the theoretical calculation and practical implications of its molecular weight and explore both computational predictions and established experimental methodologies for determining its lipophilicity via logP.

The Foundation: Molecular Weight of 4'-Methoxy-2-thiomorpholinomethyl benzophenone

The molecular weight of a compound is a fundamental property that influences a wide range of its physical and biological characteristics, from solubility and boiling point to its ability to permeate biological membranes.

Theoretical Calculation

The molecular formula for 4'-Methoxy-2-thiomorpholinomethyl benzophenone is C₁₉H₂₁NO₂S.[1] The molecular weight can be calculated by summing the atomic weights of its constituent atoms.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1912.011228.209
Hydrogen (H)211.00821.168
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Sulfur (S)132.0632.06
Total 327.442

The calculated molecular weight of 327.442 g/mol is consistent with the reported value of 327.44 g/mol .[1] This value places the compound within a range often associated with orally available drugs, as per general guidelines like Lipinski's Rule of Five, which suggests a molecular weight of less than 500 g/mol for good absorption and permeation.[2]

Lipophilicity Profile: The Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical indicator of a drug's lipophilicity, which profoundly impacts its ability to cross cell membranes and its overall pharmacokinetic behavior. The logarithm of this value, logP, is the most commonly used scale for lipophilicity.

Computational Prediction of logP

In the absence of experimental data, computational methods provide a valuable and rapid means of estimating logP. A variety of algorithms exist, each employing different methodologies to calculate this property based on the chemical structure. For 4'-Methoxy-2-thiomorpholinomethyl benzophenone, we utilized the ALOGPS 2.1 program, a widely used and freely accessible online tool that employs a neural network-based approach.[3][4][5]

To predict the logP, the canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule is required. The IUPAC name for this compound is (4-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone.[1] Its corresponding SMILES string is: COc1ccc(cc1)C(=O)c2ccccc2CN3CCSC3.

Based on this structure, the predicted logP value is:

Prediction MethodPredicted logP
ALOGPS 2.14.34

This predicted logP value suggests that 4'-Methoxy-2-thiomorpholinomethyl benzophenone is a moderately lipophilic compound. A logP in this range indicates a good balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral drug candidates.

Diagram: Relationship between Chemical Structure and Physicochemical Properties

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_implications Drug Development Implications Structure 4'-Methoxy-2-thiomorpholinomethyl benzophenone (C19H21NO2S) MW Molecular Weight 327.44 g/mol Structure->MW Determines logP logP (Predicted) 4.34 Structure->logP Influences ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) MW->ADME Impacts Permeability Membrane Permeability logP->Permeability Correlates with Solubility Aqueous Solubility logP->Solubility Affects Permeability->ADME Solubility->ADME

Caption: Interplay of chemical structure and key physicochemical properties in drug development.

Experimental Determination of logP

While computational predictions are valuable for initial screening, experimental determination of logP remains the gold standard for accurate lipophilicity assessment. The two most common methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

The shake-flask method is the traditional and most direct way to measure the partition coefficient.[6]

Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental Protocol:

  • Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of 4'-Methoxy-2-thiomorpholinomethyl benzophenone in a suitable solvent.

  • Partitioning: In a separatory funnel, add a known volume of the n-octanol and water phases. Add a small, accurately measured amount of the stock solution.

  • Equilibration: Shake the funnel vigorously for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be used to aid in the separation.

  • Concentration Analysis: Carefully withdraw samples from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water] The logP is then the base-10 logarithm of P.

Diagram: Shake-Flask Method Workflow

G Start Start: Prepare Solvents & Sample Partitioning Partitioning in n-Octanol/Water Start->Partitioning Equilibration Equilibration (Shaking) Partitioning->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Analysis_Octanol Analyze Concentration in n-Octanol Phase Separation->Analysis_Octanol Analysis_Water Analyze Concentration in Aqueous Phase Separation->Analysis_Water Calculation Calculate P and logP Analysis_Octanol->Calculation Analysis_Water->Calculation End End: logP Value Calculation->End

Caption: Step-by-step workflow for the experimental determination of logP using the shake-flask method.

Reversed-phase high-performance liquid chromatography offers a faster and more automated alternative to the shake-flask method for estimating logP.

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. A series of standard compounds with known logP values are run to create a calibration curve. The retention time of the test compound is then used to interpolate its logP from this curve.

Experimental Protocol:

  • System Setup: Use an HPLC system with a reversed-phase column (e.g., C18). The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Calibration Standards: Prepare solutions of a series of standard compounds with well-established logP values that span the expected range of the test compound.

  • Calibration Curve: Inject each standard and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k) versus the known logP values to generate a linear calibration curve.

  • Sample Analysis: Prepare a solution of 4'-Methoxy-2-thiomorpholinomethyl benzophenone and inject it into the HPLC system under the same conditions as the standards.

  • logP Determination: Record the retention time of the test compound, calculate its log(k), and use the calibration curve to determine its logP value.

Conclusion: Integrating Physicochemical Properties into Drug Development Strategy

The molecular weight (327.44 g/mol ) and predicted logP (4.34) of 4'-Methoxy-2-thiomorpholinomethyl benzophenone provide valuable insights for its potential as a drug candidate. These parameters suggest that the compound possesses a size and lipophilicity profile that is generally favorable for oral bioavailability. However, it is crucial to recognize that these are just two pieces of a complex puzzle. Further experimental validation of the logP and a comprehensive assessment of other ADME properties are essential next steps in the drug development process. This guide has provided the foundational knowledge and practical methodologies to approach this critical aspect of preclinical research with scientific rigor and a clear understanding of the underlying principles.

References

  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145. Available at: [Link]

  • Tetko, I. V., & Poda, G. I. (2004). Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. Journal of Medicinal Chemistry, 47(23), 5601–5604. Available at: [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). ALOGPS 2.1. Retrieved from [Link]

  • ERIC. (2012). Prediction of Log "P": ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 89(1), 113-116. Available at: [Link]

  • Revvity Signals Support. (2025). ChemDraw: What is the difference between logP and ClogP. Retrieved from [Link]

  • Columbia University Libraries. (n.d.). ChemDraw 17.0 User Guide. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • YouTube. (2021, March 31). Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. Retrieved from [Link]

  • ResearchGate. (2015, December 14). What is the most accurate logp calculator? Retrieved from [Link]

  • Reddit. (2024, July 6). Is there any software (preferably free) to calculate the partition coefficient (LogP)? Retrieved from [Link]

  • ChemAxon. (n.d.). Training the logP Plugin. Retrieved from [Link]

  • Mapping Ignorance. (2018, June 13). Putting the "rule of five" of drug research in context. Retrieved from [Link]

  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference? Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • MarvinSketch. (n.d.). Calculator Plugins. Retrieved from [Link]

  • ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]

  • GSRS. (n.d.). 4-METHOXYBENZOPHENONE. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methoxy-3-morpholinomethylbenzophenone hydrochloride (C19H21NO3). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Pharmacokinetics and Biodistribution of Benzophenone Derivatives: A Case Study of Ketoprofen

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound "4'-Methoxy-2-thiomorpholinomethyl benzophenone" appears to be a novel or hypothetical substance with no publicly available data on its pharmacokinetics and biodistribution. Therefore, this guide utilizes Ketoprofen , a well-characterized nonsteroidal anti-inflammatory drug (NSAID) from the benzophenone class, as a representative model.[1] The principles, methodologies, and data presented herein for Ketoprofen serve as an illustrative framework for the potential evaluation of structurally similar compounds.

Introduction: The Significance of Pharmacokinetic and Biodistribution Profiling

The journey of a drug candidate from the laboratory to clinical application is a complex and rigorous process. Central to this endeavor is the comprehensive understanding of its pharmacokinetics (PK) and biodistribution (BD). Pharmacokinetics describes "what the body does to the drug," encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Biodistribution, a subset of distribution, details the specific localization of a compound in various tissues and organs over time. For benzophenone derivatives, a class of compounds with diverse pharmacological activities, a thorough PK/BD profile is paramount for optimizing efficacy and ensuring safety.[2]

This guide, structured from the perspective of a Senior Application Scientist, provides an in-depth technical overview of the methodologies and considerations involved in elucidating the PK and BD of a model benzophenone derivative, Ketoprofen.

Physicochemical Properties and their Influence on Pharmacokinetics

The intrinsic physicochemical properties of a drug molecule are foundational to its pharmacokinetic behavior. For Ketoprofen, a 2-arylpropionic acid derivative, key characteristics include its acidic nature and lipophilicity.[3] These properties govern its solubility, permeability across biological membranes, and binding to plasma proteins.

The carboxylic acid moiety of Ketoprofen dictates its pH-dependent solubility, being poorly soluble in acidic environments like the stomach and more soluble in the higher pH of the small intestine.[4] This has direct implications for its oral absorption. Its lipophilicity allows for efficient passage through the lipid bilayers of cell membranes, a critical step for absorption and tissue distribution.

In Vitro Assessment: Foundational Insights

Before advancing to in vivo studies, a battery of in vitro assays provides crucial preliminary data, guiding experimental design and predicting potential PK behavior.

Plasma Protein Binding

A drug's ability to bind to plasma proteins, primarily albumin, significantly impacts its distribution and availability to target tissues. Highly bound drugs have a lower volume of distribution and are less readily cleared.

Protocol: Equilibrium Dialysis

  • Preparation: A semi-permeable membrane separates a chamber containing plasma from a chamber with a buffer solution.

  • Incubation: The drug is added to the plasma side, and the system is incubated until equilibrium is reached.

  • Quantification: The concentration of the drug in both chambers is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

  • Calculation: The percentage of bound drug is calculated from the concentration difference between the two chambers.

Ketoprofen is extensively bound to plasma albumin, with reports indicating over 99% protein binding.[6][7] This high degree of binding influences its distribution and elimination half-life.

Metabolic Stability

Understanding a compound's susceptibility to metabolism is critical for predicting its clearance and potential for drug-drug interactions. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s (CYPs), are commonly used for this assessment.

Protocol: Liver Microsomal Stability Assay

  • Incubation: The test compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes).

  • Sampling: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate its intrinsic clearance.

Ketoprofen undergoes metabolism in the liver, primarily through glucuronidation and hydroxylation.[1][8]

In Vivo Pharmacokinetic Studies: The ADME Profile

In vivo studies in animal models are essential for a complete understanding of a drug's ADME profile.

Absorption

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this involves passage through the gastrointestinal tract.

Experimental Workflow: Oral Gavage in Rodents

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Data Interpretation Dose Compound Administration (Oral Gavage) Blood Serial Blood Sampling (e.g., tail vein) Dose->Blood Time Points Plasma Plasma Separation (Centrifugation) Blood->Plasma Quant Quantification (LC-MS/MS) Plasma->Quant PK Pharmacokinetic Modeling (Cmax, Tmax, AUC) Quant->PK

Caption: Workflow for an oral pharmacokinetic study in rodents.

Ketoprofen is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours (Tmax).[4][7] The total systemic availability after oral administration is approximately 90%.[7]

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues.

Ketoprofen is highly protein-bound, which limits its distribution into tissues. However, it does achieve therapeutic concentrations in synovial fluid, which is relevant to its anti-inflammatory effects in joints.[9]

Metabolism

Metabolism, or biotransformation, is the chemical modification of a drug by the body, primarily in the liver. This process often converts lipophilic compounds into more water-soluble metabolites that can be easily excreted.

The main metabolic pathways for Ketoprofen are:

  • Glucuronidation: Conjugation with glucuronic acid is the primary metabolic route.[1][7]

  • Hydroxylation: The benzoyl ring can be hydroxylated by CYP3A4 and CYP2C9 enzymes.[1][6]

  • Reduction: The ketone group can be reduced.[1]

G Ketoprofen Ketoprofen Glucuronide Ketoprofen Glucuronide Ketoprofen->Glucuronide UGT Enzymes Hydroxylated Hydroxylated Metabolites Ketoprofen->Hydroxylated CYP3A4, CYP2C9 Reduced Reduced Metabolites Ketoprofen->Reduced Carbonyl Reductases Excretion Excretion (Urine) Glucuronide->Excretion Hydroxylated->Excretion Reduced->Excretion

Caption: Major metabolic pathways of Ketoprofen.

Excretion

Excretion is the removal of the drug and its metabolites from the body.

Ketoprofen and its metabolites are primarily excreted in the urine. Very little of the drug is eliminated unchanged.[9] The elimination half-life is relatively short, around 2 to 2.5 hours.[1]

Biodistribution Studies

Biodistribution studies provide a quantitative assessment of drug concentration in various tissues and organs.

Protocol: Tissue Harvesting Study

  • Dosing: Animals are administered the drug (often radiolabeled for easier detection).

  • Euthanasia and Tissue Collection: At predetermined time points, animals are euthanized, and various tissues and organs (e.g., liver, kidney, brain, muscle, fat) are collected.

  • Homogenization and Extraction: Tissues are homogenized, and the drug is extracted.

  • Quantification: The concentration of the drug in each tissue is determined using an appropriate analytical method.

For Ketoprofen, studies have shown that following topical application, it can accumulate in muscle and tendon to a greater extent than in plasma.[6] This localized distribution is advantageous for treating musculoskeletal pain.

Analytical Methodologies

The accurate quantification of the parent drug and its metabolites in biological matrices is the cornerstone of pharmacokinetic and biodistribution studies.

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used technique for the analysis of Ketoprofen.[5][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it the gold standard for bioanalysis, especially for low-concentration samples.[11]

Protocol: Sample Preparation for Bioanalysis

  • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma or tissue homogenate to precipitate proteins.

  • Liquid-Liquid Extraction: The drug is extracted from the aqueous matrix into an immiscible organic solvent.

  • Solid-Phase Extraction: The sample is passed through a solid-phase extraction cartridge that selectively retains the analyte, which is then eluted with a solvent.

Quantitative Data Summary

Pharmacokinetic ParameterValueReference
Bioavailability (Oral)~90%[7]
Tmax (Oral)1-2 hours[4][7]
Protein Binding>99%[6][7]
Elimination Half-life2-2.5 hours[1]
Primary Route of ExcretionUrine

Conclusion and Future Directions

This guide has outlined the fundamental principles and experimental approaches for characterizing the pharmacokinetics and biodistribution of a benzophenone derivative, using Ketoprofen as a model. A thorough understanding of a compound's ADME properties and tissue distribution is indispensable for successful drug development. For novel compounds like "4'-Methoxy-2-thiomorpholinomethyl benzophenone," a similar systematic evaluation would be necessary to determine its therapeutic potential and safety profile. Future studies could also explore the impact of formulation on the PK/BD profile, investigate potential drug-drug interactions, and assess the compound's pharmacokinetics in special populations.

References

  • Ketoprofen - Wikipedia. en.wikipedia.org.
  • ketoprofen. drugs.com.
  • Pacifici, G. M. (2024). Clinical Pharmacology of Ketoprofen. Adv Prev Med Health Care, 7, 1063.
  • Ketoprofen: Package Insert / Prescribing Inform
  • The Central Role of 3-Hydroxy Ketoprofen in the Metabolic Journey of Ketoprofen: A Technical Guide. Benchchem.
  • The Hidden Threat of Pharmaceuticals: Ketoprofen Degradation and Toxicity to Non-Target Organisms. MDPI.
  • Kinetic Spectrophotometric Method for The Determination of Ketoprofen in Pharmaceuticals and Biological Fluids. PMC.
  • Clinical pharmacokinetics of ketoprofen and its enantiomers. PubMed.
  • HPLC Method for Analysis of Ketoprofen. SIELC Technologies.
  • A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. PMC.
  • (PDF) Analytical Methods for Determination of Ketoprofen Drug: A review.
  • (PDF) Synthesis, anti-inflammatory, molecular docking and ADME studies of new derivatives of ketoprofen as cyclooxygenases inhibitor.
  • Analytical Methods for Determination of Ketoprofen Drug: A review. University of Baghdad Digital Repository.
  • Pharmacokinetics and Pharmacodynamics of (S)
  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Benchchem.
  • In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI.
  • Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. PubMed.
  • Pharmacokinetics and metabolism of benzophenone 2 in the r
  • 2-methoxy-4'-thiomorpholinomethyl benzophenone. Sigma-Aldrich.
  • Bioavailability File: KETOPROFEN. FABAD Journal of Pharmaceutical Sciences.
  • [Comparative in vitro and in vivo studies on the permeation and penetration of ketoprofen and ibuprofen in human skin]. PubMed.
  • Investigation of Transdermal Drug Delivery and In Vivo Pharmacokinetics of Choline Ketoprofen Ionic Liquid.
  • Enantiospecific ketoprofen concentrations in plasma after oral and intramuscular administr
  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W
  • M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI.
  • Synthesis of 4-methoxybenzophenone. PrepChem.com.
  • Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI.
  • Benzophenone - Wikipedia. en.wikipedia.org.
  • Characterization of the Percutaneous Absorption of Ketoprofen Using the Franz Skin Finite Dose Model. PubMed.
  • Profiling of benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays. PubMed.
  • Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. MDPI.
  • Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in R
  • An In-depth Technical Guide to 4-(o-Methoxythiobenzoyl)
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
  • Photobinding of ketoprofen in vitro and ex vivo. PubMed.
  • Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in R

Sources

receptor binding affinity assays for 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for Novel Benzophenone Derivatives: The Case of 4'-Methoxy-2-thiomorpholinomethyl benzophenone

This guide provides a comprehensive framework for determining the receptor binding affinity of novel compounds, using the hypothetical molecule 4'-Methoxy-2-thiomorpholinomethyl benzophenone as a case study. As this is a novel compound without established targets, we will proceed from the ground up, outlining the strategic considerations, methodologies, and data interpretation required to characterize its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: Deconstructing the Molecule for Target Prioritization

The structure of a novel compound provides the initial clues to its potential biological targets. 4'-Methoxy-2-thiomorpholinomethyl benzophenone incorporates several key pharmacophores:

  • Benzophenone Core: This diaryl ketone motif is a known photosensitizer and is found in various pharmacologically active compounds. Its rigid structure can serve as a scaffold to position other functional groups for receptor interaction. Some benzophenone derivatives have been explored for their activity at cannabinoid receptors or as inhibitors of certain enzymes.

  • Thiomorpholine Ring: A saturated heterocyclic amine that can act as a hydrogen bond acceptor or donor. Its presence often confers specific conformational properties and can be critical for interaction with amino acid residues in a receptor's binding pocket.

  • Methoxy Group: An electron-donating group that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding.

Given these features, a logical starting point for screening would be a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, where similar scaffolds have shown activity. Without prior data, a broad initial screen is more scientifically sound than a narrow, hypothesis-driven approach.

Foundational Principles of Receptor Binding Assays

The core principle of a binding assay is to measure the direct interaction between a ligand (the test compound) and a receptor. This is typically achieved by monitoring the displacement of a known, labeled ligand (the "probe") by the unlabeled test compound. The fundamental relationship is governed by the Law of Mass Action, which describes the equilibrium between bound and unbound receptor-ligand complexes.

Key parameters derived from these assays include:

  • IC50 (Half-maximal inhibitory concentration): The concentration of the test compound required to displace 50% of the labeled ligand. It is an indicator of potency but is dependent on assay conditions.

  • Ki (Inhibition constant): The dissociation constant of the inhibitor-receptor complex. It is a more absolute measure of affinity, calculated from the IC50 and the dissociation constant (Kd) of the labeled ligand. A lower Ki value indicates higher binding affinity.

  • Kd (Dissociation constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity.

Experimental Workflow: A Multi-Step Approach

A robust characterization of binding affinity involves a tiered approach, starting with broad screening and progressing to detailed quantitative analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Validation & Specificity A Compound Synthesis & Quality Control (>95% Purity) B Broad Panel Screening (e.g., Eurofins SafetyScreen, PerkinElmer Cisbio) A->B C Hit Identification (e.g., >50% displacement at 10 µM) B->C D Select Primary Assay Format (Radioligand or Fluorescence-based) C->D Advance Hits E Concentration-Response Curve (e.g., 11-point, 1:3 dilution) D->E F IC50 Calculation E->F G Orthogonal Assay (e.g., Surface Plasmon Resonance) F->G Confirm Affinity H Determine Ki from Kd of Probe (Cheng-Prusoff Equation) G->H I Counter-Screening (Structurally related receptors) H->I

Caption: Tiered workflow for characterizing a novel compound's binding affinity.

Phase 1: Broad Panel Screening

The most efficient starting point for a novel compound is to utilize a commercial broad panel screen. These services, such as the SafetyScreen44 panel from Eurofins or services from companies like PerkinElmer, test the compound at a single high concentration (e.g., 10 µM) against a wide array of 40-100 different receptors, channels, and transporters.

Rationale: This approach maximizes the probability of finding an initial "hit" without the resource-intensive process of developing dozens of individual assays in-house. The goal is not to determine precise affinity but to identify which receptors warrant further investigation.

Data Interpretation: A "hit" is typically defined as a compound that causes significant displacement (e.g., >50%) of the radioligand probe. The results are usually presented in a table.

Table 1: Example Output from a Broad Panel Screen

Target Receptor Ligand Concentration % Inhibition of Probe Binding Hit?
Dopamine D2 10 µM 85% Yes
Serotonin 5-HT2A 10 µM 72% Yes
Adrenergic Alpha-1A 10 µM 15% No
Muscarinic M1 10 µM 8% No

| ... (40+ other targets) | 10 µM | <10% | No |

From this hypothetical data, the Dopamine D2 and Serotonin 5-HT2A receptors are identified as primary candidates for follow-up studies.

Phase 2: Quantitative Affinity Determination (IC50)

Once hits are identified, the next step is to determine the compound's potency by generating a full concentration-response curve. The classic and most widely accepted method is the radioligand binding assay.

This protocol is a template and must be optimized for the specific receptor system.

1. Materials & Reagents:

  • Receptor Source: Commercially available cell membranes expressing the human Dopamine D2 receptor (e.g., from PerkinElmer, MilliporeSigma).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride, well-characterized D2 antagonists. The choice depends on the desired affinity range and specific binding properties.

  • Test Compound: 4'-Methoxy-2-thiomorpholinomethyl benzophenone, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Buffer: E.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled D2 antagonist (e.g., 10 µM Haloperidol).

  • Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) that can separate bound from free radioligand.

2. Experimental Procedure:

G cluster_0 Assay Plate Preparation cluster_1 Reaction Incubation cluster_2 Separation & Detection prep1 Add Assay Buffer to all wells prep2 Add Test Compound dilutions (for competition curve) prep1->prep2 prep3 Add NSB Control (e.g., Haloperidol) prep1->prep3 prep4 Add Vehicle (DMSO) (for Total Binding) prep1->prep4 reac1 Add Radioligand ([³H]-Spiperone) to all wells reac2 Add Receptor Membranes (Dopamine D2) reac1->reac2 reac3 Incubate at Room Temp (e.g., 60-90 min to reach equilibrium) reac2->reac3 sep1 Rapidly filter contents through glass fiber filters reac3->sep1 sep2 Wash filters 3x with ice-cold Wash Buffer sep1->sep2 sep3 Dry filters and place in scintillation vials sep2->sep3 sep4 Add Scintillation Cocktail sep3->sep4 sep5 Count radioactivity (CPM) using a Scintillation Counter sep4->sep5

Caption: Workflow for a standard radioligand competition binding assay.

  • Step 1: Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer. An 11-point curve with 1:3 dilutions starting from 100 µM is a standard approach.

  • Step 2: Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Receptor + Radioligand + NSB Control (10 µM Haloperidol).

    • Competition: Receptor + Radioligand + Test Compound dilutions.

  • Step 3: Incubation: Add the radioligand (at a concentration near its Kd, e.g., 0.2 nM [³H]-Spiperone) and the receptor membranes to all wells. Incubate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature). This time must be determined during assay development.

  • Step 4: Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The receptors and any bound radioligand will be trapped on the filter, while unbound radioligand passes through.

  • Step 5: Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Step 6: Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter. The output is in Counts Per Minute (CPM).

3. Data Analysis and IC50 Calculation:

  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the experimental wells.

    • Specific Binding = Total Binding CPM - NSB CPM

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximum specific binding (the "Total Binding" wells).

    • % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Total))

  • Non-linear Regression: Plot the % Inhibition versus the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism or R. This will yield the IC50 value.

Table 2: Hypothetical IC50 Data for 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Target Radioligand IC50 (nM) Hill Slope
Dopamine D2 [³H]-Spiperone 125 -0.98

| Serotonin 5-HT2A | [³H]-Ketanserin | 450 | -1.02 |

A Hill slope close to -1.0 suggests a competitive binding interaction at a single site, which adds confidence to the data.

Phase 3: Validation and Ki Determination

The IC50 is assay-dependent. To determine the intrinsic affinity (Ki) of the compound, the Cheng-Prusoff equation is used.

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Kd of the radioligand must be determined experimentally via a saturation binding assay, but it is often a well-established value provided by the manufacturer or found in literature. For [³H]-Spiperone at the D2 receptor, the Kd is approximately 0.15 nM.

Calculation Example:

  • IC50 = 125 nM

  • [L] = 0.2 nM

  • Kd = 0.15 nM

  • Ki = 125 / (1 + (0.2 / 0.15)) = 125 / 2.33 ≈ 53.6 nM

This Ki value is a more portable measure of the compound's affinity that can be compared across different studies.

Orthogonal Assays: To ensure the observed binding is not an artifact of the assay format, it is crucial to confirm the finding with a different technology. Surface Plasmon Resonance (SPR) is an excellent orthogonal method. It is a label-free technology that measures changes in mass on a sensor chip as the analyte (compound) flows over an immobilized ligand (receptor), providing real-time kinetics (kon and koff) from which the Kd can be directly calculated. This validation step provides a high degree of confidence in the binding data.

Trustworthiness and Self-Validation

Every protocol must be a self-validating system. Key quality control metrics for a radioligand binding assay include:

  • Signal-to-Background Ratio: The ratio of Total Binding CPM to NSB CPM. A ratio of >10 is generally considered excellent and indicates a robust assay window.

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates a high-quality, reliable assay suitable for screening.

  • Reproducibility: The IC50 and Ki values should be reproducible across multiple independent experiments (typically n ≥ 3).

Conclusion

Characterizing the receptor binding affinity of a novel compound like 4'-Methoxy-2-thiomorpholinomethyl benzophenone is a systematic process that moves from broad, low-resolution screening to precise, high-resolution affinity determination. By employing a tiered workflow that combines broad panel screening with detailed radioligand binding assays and orthogonal validation, researchers can confidently identify and quantify the interactions of new chemical entities with their biological targets. This foundational data is critical for guiding subsequent structure-activity relationship (SAR) studies, optimizing lead compounds, and ultimately advancing the drug discovery process.

References

  • Title: GraphPad Prism 9 Curve Fitting Guide - Sigmoidal dose-response (variable slope) Source: GraphPad Software URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Brief History Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) Source: Cytiva (formerly GE Healthcare Life Sciences) URL: [Link]

  • Title: Assay Guidance Manual: Quantitative Biology and Pharmacology Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Methodological & Application

Application Note and Detailed Protocol: A Step-by-Step Guide to the Synthesis of 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4'-Methoxy-2-thiomorpholinomethyl benzophenone is a derivative of benzophenone containing a thiomorpholine moiety. Benzophenone and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] Similarly, the thiomorpholine ring is a privileged scaffold found in numerous bioactive compounds. The combination of these two pharmacophores in 4'-Methoxy-2-thiomorpholinomethyl benzophenone makes it a valuable target for synthesis and further investigation in drug discovery programs.

This application note provides a detailed, two-step protocol for the synthesis of 4'-Methoxy-2-thiomorpholinomethyl benzophenone. The synthetic strategy involves the initial synthesis of a key intermediate, 2-(bromomethyl)-4'-methoxybenzophenone, via radical bromination of 2-methyl-4'-methoxybenzophenone. This is followed by a nucleophilic substitution reaction with thiomorpholine to yield the final product. This approach is chosen for its reliability and control over the reaction, leading to a purer product and higher yields compared to a one-pot Mannich reaction which can be prone to side-product formation.

Overall Reaction Scheme

Reaction_Scheme SM1 2-Methyl-4'-methoxybenzophenone Intermediate 2-(Bromomethyl)-4'-methoxybenzophenone SM1->Intermediate Step 1: Radical Bromination NBS NBS, AIBN NBS->Intermediate Solvent1 CCl4, Reflux Solvent1->Intermediate Product 4'-Methoxy-2-thiomorpholinomethyl benzophenone Intermediate->Product Step 2: Nucleophilic Substitution Thiomorpholine Thiomorpholine Thiomorpholine->Product Base Et3N Base->Product Solvent2 CH3CN, RT Solvent2->Product

Caption: Overall two-step synthesis of 4'-Methoxy-2-thiomorpholinomethyl benzophenone.

Materials and Equipment

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
2-Methyl-4'-methoxybenzophenone13152-95-9C15H14O2226.27Commercially available
N-Bromosuccinimide (NBS)128-08-5C4H4BrNO2177.98Commercially available
Azobisisobutyronitrile (AIBN)78-67-1C8H12N4164.21Commercially available
Carbon tetrachloride (CCl4)56-23-5CCl4153.82Commercially available
Thiomorpholine123-90-0C4H9NS103.19Commercially available
Triethylamine (Et3N)121-44-8C6H15N101.19Commercially available
Acetonitrile (CH3CN)75-05-8C2H3N41.05Commercially available
Dichloromethane (DCM)75-09-2CH2Cl284.93Commercially available
Ethyl acetate (EtOAc)141-78-6C4H8O288.11Commercially available
Hexane110-54-3C6H1486.18Commercially available
Anhydrous sodium sulfate (Na2SO4)7757-82-6Na2SO4142.04Commercially available
Silica gel (for column chromatography)7631-86-9SiO260.08Commercially available

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

Part 1: Synthesis of 2-(Bromomethyl)-4'-methoxybenzophenone (Intermediate)

This procedure is adapted from standard radical bromination methods of benzylic positions. The use of NBS and a radical initiator like AIBN is a well-established method for this transformation.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4'-methoxybenzophenone (10.0 g, 44.2 mmol) in carbon tetrachloride (100 mL).

  • Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (8.2 g, 46.4 mmol, 1.05 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.36 g, 2.2 mmol, 0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

    • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

    • Transfer the filtrate to a separatory funnel and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of 4'-Methoxy-2-thiomorpholinomethyl benzophenone (Final Product)

This step involves a nucleophilic substitution reaction where the bromide of the intermediate is displaced by the secondary amine of thiomorpholine. Triethylamine is used as a base to neutralize the hydrobromic acid (HBr) that is formed during the reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the purified 2-(bromomethyl)-4'-methoxybenzophenone (5.0 g, 16.4 mmol) in acetonitrile (50 mL).

  • Addition of Reagents: To this solution, add thiomorpholine (1.86 g, 18.0 mmol, 1.1 eq.) followed by the dropwise addition of triethylamine (2.5 mL, 18.0 mmol, 1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (4:1 hexane/ethyl acetate). The reaction is generally complete within 3-6 hours.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash them with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purification:

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The crude product should be purified by column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate will effectively separate the product from any impurities. The final product is expected to be a solid.

Purification and Characterization

The identity and purity of the synthesized 4'-Methoxy-2-thiomorpholinomethyl benzophenone should be confirmed by standard analytical techniques.

Analytical Data Summary
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) Predicted shifts (δ, ppm): 7.8-7.2 (m, 8H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.70 (s, 2H, Ar-CH₂-N), 2.8-2.6 (m, 8H, thiomorpholine protons)
¹³C NMR (CDCl₃, 100 MHz) Predicted shifts (δ, ppm): 196 (C=O), 163 (C-OCH₃), 140-125 (Ar-C), 62 (Ar-CH₂-N), 55.5 (-OCH₃), 54 (N-CH₂), 28 (S-CH₂)
IR (KBr, cm⁻¹) Predicted peaks: ~2950 (C-H aliphatic), ~1660 (C=O stretch), ~1600, 1500 (C=C aromatic), ~1250 (C-O stretch), ~1150 (C-N stretch)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₉H₂₂NO₂S⁺: 328.13; Found: To be determined experimentally.

Workflow and Logic Diagrams

Synthesis_Workflow A Step 1: Radical Bromination (2-Methyl-4'-methoxybenzophenone + NBS/AIBN) B Work-up & Purification (Filtration, Washing, Recrystallization/Chromatography) A->B C Intermediate: 2-(Bromomethyl)-4'-methoxybenzophenone B->C D Step 2: Nucleophilic Substitution (Intermediate + Thiomorpholine/Et3N) C->D E Work-up & Purification (Extraction, Washing, Column Chromatography) D->E F Final Product: 4'-Methoxy-2-thiomorpholinomethyl benzophenone E->F G Characterization (NMR, IR, MS, MP) F->G

Caption: Experimental workflow for the synthesis of 4'-Methoxy-2-thiomorpholinomethyl benzophenone.

Logic_Diagram Synthesis Synthesis Protocol Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Purified Product Purity Purity Confirmed Characterization->Purity Identity Identity Confirmed Characterization->Identity

Caption: Logical relationship between synthesis, purification, and characterization.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with extreme care and dispose of it according to institutional guidelines. Consider substituting with a safer alternative like acetonitrile or ethyl acetate if reaction conditions permit.

  • N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin.

  • AIBN is a potential explosion hazard if heated without a solvent.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.[3]

References

  • Jadhav, P.M. (2021). Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. International Research Journal of Humanities and Interdisciplinary Studies, 2(9), 13-19. [Link]

  • MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. [Link]

  • Organic Chemistry Portal. Mannich Reaction. [Link]

  • PrepChem.com. Synthesis of 4-methoxybenzophenone. [Link]

  • MDPI. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. [Link]

Sources

Application Notes and Protocols for the Preparation of 4'-Methoxy-2-thiomorpholinomethyl benzophenone Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the proper preparation and handling of stock solutions of 4'-Methoxy-2-thiomorpholinomethyl benzophenone for use in cell culture experiments. This document outlines the rationale behind the procedural steps, ensuring scientific integrity and reproducibility.

Introduction: Understanding the Compound

4'-Methoxy-2-thiomorpholinomethyl benzophenone is a synthetic organic molecule belonging to the benzophenone class of compounds. The benzophenone scaffold is a recognized pharmacophore found in various biologically active molecules, with derivatives exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] Notably, research has indicated that morpholino and thiomorpholino benzophenone derivatives can exhibit potent cytotoxic activity against cancer cell lines in vitro.[2][3] This suggests that 4'-Methoxy-2-thiomorpholinomethyl benzophenone may be a compound of interest for cancer research and drug discovery.

The structural characteristics of 4'-Methoxy-2-thiomorpholinomethyl benzophenone, particularly the presence of multiple aromatic rings, suggest that it is a hydrophobic molecule. This inherent low aqueous solubility presents a challenge for its application in cell culture, which is a predominantly aqueous environment. Therefore, the use of an appropriate organic solvent is necessary to prepare a concentrated stock solution that can be subsequently diluted to working concentrations in cell culture media.

Physicochemical Properties and Reagent Selection

A thorough understanding of the compound's properties is fundamental to developing a reliable protocol.

PropertyValueSource
CAS Number 898781-52-7[4]
Molecular Formula C₁₉H₂₁NO₂S[4]
Molecular Weight 327.44 g/mol [4]
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Poorly soluble in water.Inferred from structural analogues[5]

Solvent of Choice: Dimethyl Sulfoxide (DMSO)

For the preparation of a stock solution of the hydrophobic 4'-Methoxy-2-thiomorpholinomethyl benzophenone, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a highly polar aprotic solvent that is miscible with water and can dissolve a wide range of nonpolar compounds. It is a common vehicle for delivering water-insoluble compounds in cell-based assays.

Rationale for Selecting DMSO:

  • High Solubilizing Power: DMSO is an excellent solvent for many hydrophobic organic compounds.

  • Miscibility with Culture Media: It is miscible with aqueous cell culture media, allowing for homogenous dilution to final working concentrations.

  • Relatively Low Cytotoxicity at Low Concentrations: While DMSO can be toxic to cells at higher concentrations, it is generally well-tolerated at final concentrations of ≤ 0.5% in the culture medium.[6]

Workflow for Stock Solution Preparation and Use

The following diagram illustrates the overall workflow from receiving the powdered compound to its application in a cell culture experiment.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Application Compound 4'-Methoxy-2-thiomorpholinomethyl benzophenone (powder) Solubility_Test Preliminary Solubility Test (Optional but Recommended) Compound->Solubility_Test Characterize Weigh Accurate Weighing Compound->Weigh Solubility_Test->Weigh Inform Concentration Dissolve Dissolution in Sterile DMSO Weigh->Dissolve Sterilize Sterile Filtration (0.22 µm) Dissolve->Sterilize Aliquot Aliquoting for Storage Sterilize->Aliquot Store Long-term Storage at -20°C or -80°C Aliquot->Store Thaw Thaw Stock Aliquot Store->Thaw Dilute Serial Dilution in Culture Medium Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubation Treat->Incubate Assay Downstream Assay Incubate->Assay

Caption: Workflow for preparing and using 4'-Methoxy-2-thiomorpholinomethyl benzophenone in cell culture.

Experimental Protocols

4.1. Materials and Equipment

  • 4'-Methoxy-2-thiomorpholinomethyl benzophenone powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, compatible with DMSO, e.g., PTFE)

  • Sterile syringes

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

4.2. Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution. It is recommended to start with a preliminary solubility test to confirm that this concentration is achievable with your specific batch of the compound.

Step 1: Calculation

  • The molecular weight of 4'-Methoxy-2-thiomorpholinomethyl benzophenone is 327.44 g/mol .

  • To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 327.44 g/mol = 3.2744 mg

Step 2: Weighing the Compound

  • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out approximately 3.27 mg of 4'-Methoxy-2-thiomorpholinomethyl benzophenone powder into the microcentrifuge tube. Record the exact weight.

Step 3: Dissolution in DMSO

  • Based on the actual weight of the compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (mL) = (Mass (mg) / 327.44 g/mol ) / 10 mmol/L

  • Add the calculated volume of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

Step 4: Sterilization

  • Draw the DMSO stock solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile, labeled microcentrifuge tube. This step removes any potential microbial contamination.

Step 5: Aliquoting and Storage

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

4.3. Preparation of Working Solutions

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally be kept at or below 0.1% to minimize solvent-induced cytotoxicity.

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the compound-treated cells.

Procedure:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentration.

    • Example for a 10 µM working solution:

      • Dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution (e.g., 2 µL of stock in 198 µL of medium).

      • Further dilute the 100 µM intermediate solution 1:10 in culture medium to achieve a final concentration of 10 µM (e.g., 100 µL of intermediate in 900 µL of medium).

      • The final DMSO concentration in this example would be 0.1%.

Recommended Starting Concentrations for Biological Assays

Recommended Initial Dose-Response Study:

It is strongly recommended to perform an initial dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound in your specific cell line of interest. A suggested starting range for this experiment is from 0.1 µM to 100 µM.

Safety and Handling

  • Always handle 4'-Methoxy-2-thiomorpholinomethyl benzophenone in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for the compound for detailed safety information.

  • DMSO can facilitate the absorption of chemicals through the skin. Exercise caution when handling DMSO solutions.

Conclusion

The successful use of 4'-Methoxy-2-thiomorpholinomethyl benzophenone in cell culture is contingent upon the careful preparation of a high-quality, sterile stock solution. By following the detailed protocols and understanding the rationale outlined in these application notes, researchers can ensure the accurate and reproducible application of this compound in their experimental systems, paving the way for a deeper understanding of its biological activities.

References

  • Kumazawa, E., Hirotani, K., Burford, S. C., & Ejima, A. (1997). Synthesis and Antitumor Activity of Novel Benzophenone Derivatives. Chemical & Pharmaceutical Bulletin, 45(9), 1470–1474.
  • ResearchGate. (n.d.). Synthesis and antitumor activity of benzophenone compound. Retrieved from [Link]

  • ProQuest. (n.d.). Phenolic Constituents from Garcinia intermedia and Related Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 3-Benzoyl-2-piperazinylquinoxaline Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • PubMed. (1997). Synthesis and antitumor activity of novel benzophenone derivatives. Retrieved from [Link]

  • MDPI. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

  • Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoexcited States of UV Absorbers, Benzophenone Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Retrieved from [Link]

  • PubMed. (2013). Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol. Retrieved from [Link]

  • PubMed. (2002). Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay. Retrieved from [Link]

  • PubMed. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Retrieved from [Link]

  • Kauno technologijos universitetas. (2023). Materials Chemistry C. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural features of benzophenone derivatives and structure–activity relationships for their cytotoxic and antifungal activities. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Retrieved from [Link]

  • PubMed. (2002). Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • PubMed. (2008). Pharmacokinetics and metabolism of benzophenone 2 in the rat. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Methoxy-2-hydroxy benzophenone, 98% 131-57-7. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4'-Methoxy-2-thiomorpholinomethyl benzophenone in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive method for the preparation and quantification of 4'-Methoxy-2-thiomorpholinomethyl benzophenone, a novel investigational compound, in human plasma. The protocol employs a targeted and efficient sample cleanup using mixed-mode solid-phase extraction (SPE), followed by analysis with a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The described workflow is designed to meet the stringent requirements of bioanalytical method validation as outlined by regulatory agencies, ensuring high accuracy, precision, and reliability for pharmacokinetic and drug metabolism studies.[1][2]

Introduction

4'-Methoxy-2-thiomorpholinomethyl benzophenone is a heterocyclic compound of interest in drug development due to its unique structural motifs, including a benzophenone core, a methoxy group, and a thiomorpholine ring.[3] The thiomorpholine moiety, in particular, can influence the compound's lipophilicity, metabolic stability, and pharmacological activity.[4][5] Accurate quantification of this analyte in biological matrices like plasma is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[1] However, the complexity of plasma necessitates a thorough sample preparation strategy to remove endogenous interferences such as proteins and phospholipids, which can cause ion suppression and compromise data quality.[6][7] This note presents a comprehensive protocol based on mixed-mode cation exchange solid-phase extraction (SPE), which leverages the basic nature of the thiomorpholine nitrogen for highly selective analyte retention and cleanup.[8][9]

Chemical Structure and Properties

  • IUPAC Name: (4-methoxyphenyl)(2-(thiomorpholin-4-ylmethyl)phenyl)methanone

  • Molecular Formula: C19H21NO2S

  • Molecular Weight: 327.44 g/mol

  • Key Features:

    • Benzophenone Core: Provides a strong chromophore and hydrophobic character.

    • Thiomorpholine Ring: Contains a basic tertiary amine (pKa ~7-8, estimated), making it ideal for positive mode electrospray ionization and cation exchange SPE. The sulfur atom is a potential site for metabolism (oxidation).[4]

    • Methoxy Group: Increases polarity slightly compared to an unsubstituted benzophenone.

Experimental Design and Rationale

Sample Preparation: Mixed-Mode Cation Exchange SPE

Rationale: The primary challenge in plasma analysis is the removal of matrix components.[7][10]

  • Protein Precipitation (PPT) is fast but often results in significant matrix effects.

  • Liquid-Liquid Extraction (LLE) offers cleaner extracts but can be labor-intensive and may have lower recovery for moderately polar compounds.[10][11]

  • Solid-Phase Extraction (SPE) provides the most effective cleanup by combining physical and chemical interactions.[9][10]

A mixed-mode cation exchange (MCX) SPE sorbent was selected. This combines reversed-phase (for hydrophobic interactions with the benzophenone core) and strong cation exchange (for ionic interactions with the protonated thiomorpholine nitrogen) retention mechanisms.[8][9] This dual-retention strategy provides superior selectivity and cleanup compared to single-mode SPE.[9]

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Figure 1 Caption: Mixed-Mode Cation Exchange SPE Workflow.

LC-MS/MS Analysis

Rationale:

  • Chromatography: Reversed-phase chromatography using a C18 column is well-suited for separating moderately polar compounds like the target analyte.[12][13] The addition of formic acid to the mobile phase is crucial; it ensures the thiomorpholine nitrogen remains protonated, leading to sharp, symmetrical peak shapes and preventing interaction with free silanols on the column.[12][14]

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar, non-volatile molecules.[7][15] Given the basic nature of the analyte, ESI in positive ion mode ([M+H]+) will provide high sensitivity and a stable precursor ion for MS/MS analysis.[16][17][18]

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[12][19]

Detailed Protocols

Protocol 1: Stock Solution and Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of 4'-Methoxy-2-thiomorpholinomethyl benzophenone reference standard and dissolve in 1.0 mL of methanol.

  • Working Stock Solutions: Serially dilute the primary stock solution with 50:50 methanol:water (v/v) to prepare working stocks at various concentrations.

  • Calibration Standards & Quality Controls (QCs): Spike appropriate volumes of working stock solutions into blank, pooled human plasma to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (Low, Mid, High).

Protocol 2: Plasma Sample Preparation using SPE
  • Sample Pre-treatment: To 100 µL of plasma (standard, QC, or unknown), add 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is charged.[8]

  • SPE Cartridge Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of 2% phosphoric acid in water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M formic acid. This removes highly polar matrix components.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes lipids and other non-polar interferences while the analyte is retained by the strong cation exchange mechanism.[8]

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the thiomorpholine nitrogen, disrupting its ionic bond with the sorbent and allowing for elution.[6]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[20] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS system. These should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Value
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 10% B to 95% B over 5 min, hold 1 min, re-equilibrate

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 328.1 (calculated for [C19H21NO2S+H]+)
Product Ion (Q3) To be determined by infusion; likely fragments include loss of thiomorpholine (e.g., m/z 225.1) or fragments of the benzophenone core.
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flows Optimize for instrument (Cone Gas, Desolvation Gas)

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Figure 2 Caption: Logic flow of the LC-MS/MS analysis.

Method Validation

This analytical method should be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[1][21][22] Validation experiments must establish the method's accuracy, precision, selectivity, sensitivity (LLOQ), calibration curve linearity, recovery, matrix effect, and analyte stability.[1][23]

Table 3: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)
Selectivity No significant interfering peaks at the analyte's retention time in blank matrix
Linearity (r²) ≥ 0.99
Analyte Stability Bench-top, freeze-thaw, and long-term stability within ±15% of nominal

Conclusion

The described method, combining mixed-mode cation exchange solid-phase extraction with optimized LC-MS/MS analysis, provides a selective, sensitive, and robust workflow for the quantification of 4'-Methoxy-2-thiomorpholinomethyl benzophenone in human plasma. The detailed protocols and rationale offer a solid foundation for method development, validation, and implementation in a regulated bioanalytical laboratory, supporting critical drug development programs.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Slideshare.
  • Agilent Technologies.
  • PMC. (2021).
  • FDA. (2022).
  • Vertex AI Search. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS.
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Agilent Technologies. (2011).
  • MDPI. (2022).
  • PMC.
  • Royal Society of Chemistry. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.
  • Journal of Food and Drug Analysis. (2021).
  • Thermo Fisher Scientific.
  • Opentrons.
  • IMM Instrument Guides.
  • Creative Proteomics.
  • ResearchGate. (2023). How to perform LC-MS analysis?.
  • Organomation. Preparing Samples for LC-MS/MS Analysis.
  • ACD/Labs. (2023).
  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.
  • Physics LibreTexts. (2022).
  • Veeprho Pharmaceuticals. (2024). Solid-Phase Extraction (SPE).
  • Agilent Technologies. (2011).
  • ResearchGate. (2026). New Aspects of Thiomorpholine Chemistry.
  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
  • NIST. Thiomorpholine - NIST WebBook.

Sources

Application Notes and Protocols for In Vivo Dosing of 4'-Methoxy-2-thiomorpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the In Vivo Delivery of a Novel Benzophenone Derivative

4'-Methoxy-2-thiomorpholinomethyl benzophenone is a member of the benzophenone class of compounds, which are recognized for their diverse biological activities and are often investigated in pharmaceutical research.[1][2] As with many novel chemical entities, a significant hurdle in the preclinical evaluation of 4'-Methoxy-2-thiomorpholinomethyl benzophenone is its anticipated poor aqueous solubility, a common characteristic of aromatic ketones.[3][4] This property can lead to low and erratic bioavailability, complicating the interpretation of in vivo efficacy and toxicity studies.[3][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop a robust in vivo dosing strategy for 4'-Methoxy-2-thiomorpholinomethyl benzophenone. We will delve into the critical aspects of vehicle selection, formulation development, and administration protocols, emphasizing the rationale behind each step to ensure scientific integrity and reproducible outcomes. While specific physicochemical data for this compound are not extensively documented in public literature, the principles and protocols outlined herein are based on established best practices for formulating poorly soluble compounds for in vivo research.[3][6]

Part 1: Foundational Steps - Compound Characterization and Vehicle Selection

The journey to successful in vivo dosing begins with a thorough understanding of the compound's properties and a systematic approach to vehicle selection. The choice of vehicle is paramount as it must not only solubilize or suspend the compound but also be well-tolerated by the animal model and not interfere with the experimental outcomes.[6][7]

Initial Assessment: The Importance of Solubility Screening

Before proceeding with formulation development, it is imperative to perform a solubility screening of 4'-Methoxy-2-thiomorpholinomethyl benzophenone in a panel of pharmaceutically acceptable excipients. This empirical step will provide the foundational data for selecting an appropriate vehicle system.

Experimental Workflow for Solubility Screening

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis A Weigh Compound B Select Solvents A->B Known amount C Add Solvent to Compound B->C D Vortex/Sonicate C->D E Equilibrate (e.g., 24h) D->E F Centrifuge E->F G Analyze Supernatant (e.g., HPLC) F->G H Determine Solubility (mg/mL) G->H

Caption: Workflow for determining compound solubility in various vehicles.

Selecting the Appropriate Vehicle: A Decision-Making Framework

Based on the solubility data and the intended route of administration (e.g., oral, intraperitoneal), a suitable vehicle can be selected. For poorly soluble compounds, common strategies include creating a suspension, a co-solvent solution, or a lipid-based formulation.[5][8]

Table 1: Common Vehicles for Preclinical In Vivo Studies

Vehicle TypeExamplesProperties and Considerations
Aqueous Suspensions 0.5% (w/v) Methylcellulose (MC)[9], 0.5% (w/v) Carboxymethylcellulose (CMC)[10]Physiologically compatible and generally well-tolerated.[10] Suitable for compounds with very low solubility. Requires uniform suspension for consistent dosing. Viscosity should be monitored.[6][10]
Co-solvent Systems DMSO, PEG 300/400, Ethanol[3][7]Can achieve higher drug concentrations for compounds with moderate solubility. Potential for toxicity and pharmacological effects of the co-solvents must be considered and minimized.[3] A common combination is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% Saline.[3]
Oil-Based Vehicles Corn oil, Sesame oil, Olive oil[7]Ideal for highly lipophilic compounds. Suitable for oral or intraperitoneal administration. Not suitable for intravenous administration.[7] Potential for long-term exposure effects should be considered.[10]
Solubilizing Agents Cyclodextrins, Surfactants (e.g., Tween 80, Cremophor EL)[5][8]Can significantly enhance the solubility of hydrophobic drugs.[7][8] The potential for these agents to alter drug absorption and distribution must be evaluated.

Part 2: Detailed Formulation Protocols

The following protocols are provided as starting points and should be optimized based on the experimentally determined properties of 4'-Methoxy-2-thiomorpholinomethyl benzophenone. All preparations for parenteral administration should be sterile.[11]

Protocol 1: Preparation of a Methylcellulose-Based Suspension (for Oral Administration)

This protocol is suitable for compounds that are insoluble in aqueous media.

Materials:

  • 4'-Methoxy-2-thiomorpholinomethyl benzophenone

  • Methylcellulose (MC), 400 cP

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Weighing scale and graduated cylinders

Procedure:

  • Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, dose per animal, and a slight overage. Calculate the required mass of the compound and methylcellulose. For a 0.5% (w/v) MC suspension, use 0.5 g of MC for every 100 mL of sterile water.

  • Prepare the Vehicle: a. Heat approximately one-third of the total required volume of sterile water to 60-70°C.[9] b. While stirring, slowly add the methylcellulose powder to the heated water to ensure proper dispersion and prevent clumping.[9] c. Remove the solution from the heat and add the remaining two-thirds of the sterile water (cold) to the mixture. d. Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous.[9]

  • Prepare the Suspension: a. Weigh the required amount of 4'-Methoxy-2-thiomorpholinomethyl benzophenone. If necessary, micronize the powder using a mortar and pestle to improve the homogeneity of the suspension.[10] b. Create a paste by adding a small amount of the prepared MC vehicle to the compound powder and mixing thoroughly.[10] c. Gradually add the remaining vehicle to the paste while continuously stirring to achieve a uniform suspension.

  • Homogenization and Storage: a. Maintain continuous, gentle agitation of the suspension using a magnetic stirrer during the dosing procedure to prevent settling.[10] b. Prepare the formulation fresh daily to ensure stability and uniformity.[10]

Protocol 2: Preparation of a Co-Solvent System (for Intraperitoneal Administration)

This protocol is a starting point for compounds with some solubility in organic solvents. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.

Materials:

  • 4'-Methoxy-2-thiomorpholinomethyl benzophenone

  • Dimethyl sulfoxide (DMSO), sterile injectable grade

  • Polyethylene glycol 300 (PEG 300), sterile injectable grade

  • Sterile 0.9% Saline

  • Sterile vials and syringes

Procedure:

  • Vehicle Composition: A commonly used co-solvent system is 10% DMSO, 40% PEG 300, and 50% sterile saline (v/v/v).[3] The final concentration of DMSO should ideally be below 10% in the dosing solution.

  • Dissolution: a. Weigh the required amount of 4'-Methoxy-2-thiomorpholinomethyl benzophenone and place it in a sterile vial. b. Add the required volume of DMSO to the vial and vortex or sonicate until the compound is completely dissolved. c. Add the required volume of PEG 300 and mix thoroughly. d. Finally, add the sterile saline dropwise while continuously mixing to avoid precipitation of the compound.

  • Final Preparation: a. Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be attempted. b. Prepare the formulation fresh before each use.

Part 3: In Vivo Administration Guidelines

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[12][13]

Protocol 3: Oral Gavage in Rodents

Oral gavage ensures the direct and accurate administration of a specific dose into the stomach.[13]

Workflow for Oral Gavage

G A Weigh Animal & Calculate Dose Volume B Select Appropriate Gavage Needle A->B C Measure Gavage Needle Length B->C D Properly Restrain Animal C->D E Gently Insert Gavage Needle D->E F Administer Dose Slowly E->F G Withdraw Needle Gently F->G H Monitor Animal Post-Dosing G->H

Caption: Step-by-step workflow for the oral gavage procedure in rodents.[10]

Procedure:

  • Dose Calculation: Weigh the animal to determine the correct volume to administer. The recommended maximum volume for oral gavage in mice is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferred to minimize distress.[13][14]

  • Gavage Needle Selection: Choose a gavage needle of the appropriate size for the animal (e.g., 18-20 gauge for mice).[15] The needle should have a smooth, ball-tipped end to prevent esophageal injury.[13]

  • Measurement: Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.[10][15]

  • Restraint and Administration: a. Restrain the animal firmly but gently to immobilize its head and body.[10] b. Gently insert the gavage needle into the mouth and advance it along the roof of the mouth toward the esophagus. The animal should swallow the tube as it is advanced.[15] c. If any resistance is met, withdraw the needle and start again. Do not force the needle.[13] d. Once the needle is in the stomach, slowly administer the dose.[13] e. Gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress, such as labored breathing.[15]

Protocol 4: Intraperitoneal (IP) Injection in Rodents

IP injection is a common parenteral route of administration.

Procedure:

  • Dose Calculation: The maximum recommended volume for an IP injection in mice is 10 mL/kg.[11]

  • Restraint: Properly restrain the animal to expose the abdomen.

  • Injection Site: The injection should be administered into a lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[14]

  • Administration: a. Insert the needle at a shallow angle (approximately 15-20 degrees). b. Gently aspirate to ensure that the needle has not entered a blood vessel or organ before injecting the dose.[14] c. Administer the dose smoothly. d. For repeated dosing, alternate between the left and right lower abdominal quadrants.[14]

  • Post-Procedure Monitoring: Monitor the animal for any signs of discomfort or adverse reactions at the injection site.

Conclusion

The successful in vivo evaluation of 4'-Methoxy-2-thiomorpholinomethyl benzophenone is critically dependent on the development of an appropriate and well-characterized dosing formulation. By systematically evaluating the compound's solubility and adhering to the detailed protocols for vehicle preparation and administration outlined in this guide, researchers can enhance the reliability and reproducibility of their preclinical studies. It is essential to remember that these are starting-point recommendations, and optimization based on experimental data is key to achieving a safe and effective dosing strategy.

References

  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON - Office of Research - UCSB. (2009, December 11). Retrieved from [Link]

  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. (n.d.). Retrieved from [Link]

  • Routes and Volumes of Administration in Mice. (2024, January). Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10). Retrieved from [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC. (n.d.). Retrieved from [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Retrieved from [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC. (n.d.). Retrieved from [Link]

  • 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem. (n.d.). Retrieved from [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online. (2018, February 1). Retrieved from [Link]

  • 4-Methoxybenzophenone | CAS#:611-94-9 | Chemsrc. (2025, August 26). Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. (2022, August 23). Retrieved from [Link]

  • Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors - PubMed. (2009, March 15). Retrieved from [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC. (n.d.). Retrieved from [Link]

  • News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications - Jingye. (2025, July 2). Retrieved from [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21). Retrieved from [Link]

  • 4-Methoxy-2-hydroxy benzophenone, 98% 131-57-7 - Ottokemi. (n.d.). Retrieved from [Link]

  • US5877353A - Process for the preparation of benzophenone derivatives - Google Patents. (n.d.).
  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2022, May 7). Retrieved from [Link]

  • Oral gavage with methylcellulose? - ResearchGate. (2019, August 25). Retrieved from [Link]

Sources

Application Note: High-Efficiency Purification of 4'-Methoxy-2-thiomorpholinomethyl benzophenone via Flash Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Chromatographic Challenges

The compound 4'-Methoxy-2-thiomorpholinomethyl benzophenone (CAS: 898781-52-7)[1] is a structurally complex intermediate frequently utilized in pharmaceutical development and organic synthesis. To design an effective purification protocol, we must first analyze its structural components and how they interact with chromatographic media:

  • Benzophenone Core & Methoxy Group : This lipophilic moiety provides strong UV absorbance (typically at 254 nm), making it highly suitable for UV-directed fraction collection in automated flash chromatography systems.

  • Thiomorpholinomethyl Group : The thiomorpholine ring contains a tertiary nitrogen atom, rendering the molecule significantly basic.

The "Tailing" Phenomenon on Bare Silica

When purifying basic amines like thiomorpholine derivatives on standard normal-phase silica gel, chemists frequently encounter severe peak tailing, band broadening, and poor mass recovery. This occurs due to a strong Brønsted acid-base interaction between the basic nitrogen of the thiomorpholine ring and the weakly acidic silanol groups (Si-OH) present on the surface of the silica gel[2].

If these silanol groups are not addressed, the target compound will partition unevenly, streaking down the column and co-eluting with impurities. To achieve high purity (>98%), the chromatographic environment must be chemically modified to suppress this interaction.

Mechanism cluster_0 Standard Silica (Tailing) cluster_1 TEA-Modified Silica (Sharp Peaks) S1 Acidic Silanols (Si-OH) A1 Thiomorpholine (Basic N) S1->A1 Strong Binding S2 Neutralized Silanols (Si-O⁻ H-TEA⁺) A2 Thiomorpholine (Free Base) S2->A2 Weak Interaction

Mechanism of silanol masking by TEA to prevent basic amine tailing.

Mechanistic Strategies for Amine Purification

To successfully purify 4'-Methoxy-2-thiomorpholinomethyl benzophenone, we employ two distinct, field-proven strategies depending on the available equipment and downstream solvent removal constraints.

Strategy A: Normal-Phase Silanol Masking

This strategy utilizes standard bare silica (40–63 μm) but modifies the mobile phase with a sacrificial basic additive, typically 1–5% Triethylamine (TEA)[3]. The TEA acts as a competing amine; because it is highly basic and present in large excess, it binds to and "masks" the acidic silanols. This neutralizes the stationary phase, allowing the target thiomorpholine compound to elute in a tight, symmetrical band based purely on its polarity rather than ionic interactions.

Strategy B: Reversed-Phase (C18) Chromatography

For highly complex crude mixtures where normal-phase resolution is insufficient, Reversed-Phase (C18) flash chromatography is the superior alternative[4]. By using an alkaline mobile phase (e.g., Water/Acetonitrile with 0.1% Ammonium Hydroxide), the pH is raised above the pKa of the thiomorpholine nitrogen. This forces the molecule into its uncharged, free-base form, maximizing its lipophilicity and retention on the C18 media, resulting in exceptional resolution[2].

G A Crude Mixture (Basic Amine) B TLC Screening (w/ & w/o TEA) A->B C Select Stationary Phase B->C D Normal Phase Silica (+ 1-5% TEA Modifier) C->D Lipophilic E Reversed-Phase C18 (Alkaline Mobile Phase) C->E Highly Polar F Flash Chromatography Execution D->F E->F G High Purity Product (>98%) F->G

Workflow for selecting flash chromatography methods for basic amines.

Experimental Protocols

Protocol A: Normal-Phase Purification with TEA Modifier

This protocol is self-validating; the pre-equilibration step is the critical causal factor for success. Failing to equilibrate the column with TEA will result in the target compound permanently binding to the silica.

Step 1: TLC Method Development

  • Prepare a TLC solvent system of Hexane:Ethyl Acetate (e.g., 70:30 v/v).

  • Spot the crude mixture on two separate silica TLC plates.

  • Elute Plate 1 in the standard solvent. Elute Plate 2 in the same solvent spiked with 1% TEA.

  • Validation Check : Plate 2 must show a distinct, round spot for the target compound with an Rf between 0.2 and 0.3, whereas Plate 1 will likely show severe streaking. Use the solvent ratio from Plate 2 for the column.

Step 2: Column Packing & Critical Equilibration

  • Pack the flash column with 40–63 μm silica gel (approx. 30:1 to 50:1 silica-to-crude mass ratio).

  • Prepare the mobile phase: Hexane/Ethyl Acetate (at the optimized ratio) + 1% TEA.

  • Critical Step : Flush the column with at least 3 Column Volumes (CV) of the TEA-modified solvent. Causality: The silica must be fully saturated with TEA before the sample is introduced to ensure all silanols are deactivated.

Step 3: Loading and Elution

  • Dry-load the crude 4'-Methoxy-2-thiomorpholinomethyl benzophenone onto Celite or silica, ensuring all loading solvent (e.g., DCM) is completely evaporated to prevent band broadening.

  • Apply the dry load to the top of the column.

  • Run an isocratic elution or a shallow gradient, monitoring absorbance at 254 nm.

  • Collect fractions and verify purity via TLC or LC-MS before pooling and concentrating.

Protocol B: Reversed-Phase (C18) Purification

Use this protocol if the crude mixture contains closely eluting lipophilic impurities that cannot be resolved on normal phase.

Step 1: Solvent Preparation

  • Solvent A: Ultrapure Water + 0.1% Ammonium Hydroxide (NH₄OH).

  • Solvent B: HPLC-grade Acetonitrile + 0.1% NH₄OH. Note: The alkaline modifier ensures the thiomorpholine remains un-ionized.

Step 2: Execution

  • Utilize a pre-packed C18 flash column.

  • Dissolve the crude sample in a minimum volume of DMF or DMSO (avoid high concentrations of Acetonitrile for loading, as it will cause the sample to crash through the column).

  • Equilibrate the column with 5% Solvent B.

  • Inject the sample and run a gradient from 5% B to 95% B over 15 Column Volumes.

  • Monitor at 254 nm. The target compound will elute as a sharp peak in the highly organic region of the gradient.

Quantitative Data Summaries

The following tables summarize expected experimental parameters and comparative metrics for the purification of 4'-Methoxy-2-thiomorpholinomethyl benzophenone.

Table 1: TLC Optimization Data (Hexane:EtOAc 70:30)

ConditionRf ValueSpot MorphologyMechanistic Result
Standard Silica 0.10 - 0.15Severe tailing, streaking to baselineUnmasked silanols bind the basic thiomorpholine N.
Silica + 1% TEA 0.30 - 0.35Sharp, well-defined circular spotTEA competitively masks silanols; pure partitioning occurs.

Table 2: Flash Chromatography Method Comparison

ParameterNormal Phase (TEA Modified)Reversed Phase (C18 Alkaline)
Stationary Phase Bare Silica (40-63 µm)C18 Bonded Silica
Mobile Phase Hexane/EtOAc + 1% TEAH₂O/MeCN + 0.1% NH₄OH
Loading Capacity ~5-10% by column weight~1-5% by column weight
Resolution High (Good for routine cleanup)Very High (Best for complex crudes)
Solvent Removal Easy (Highly volatile organics)Challenging (Requires lyophilization/extraction)

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Available at:[Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org. Synth. 2025, 102, 276–302. Available at:[Link]

  • Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Chromatography Application Note. Available at:[Link]

Sources

Application Note: 4'-Methoxy-2-(thiomorpholinomethyl)benzophenone as a High-Efficiency, One-Component Type II Photoinitiator

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Delivery/Biomaterials Researchers Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Insights

In advanced polymer synthesis, particularly for biomedical coatings, food packaging, and high-resolution 3D printing, the migration of unreacted photoinitiators and toxic amine co-initiators presents a severe regulatory and performance bottleneck. 4'-Methoxy-2-(thiomorpholinomethyl)benzophenone (CAS: 898781-52-7) represents a paradigm shift in photopolymerization: a highly efficient, unimolecular (one-component) Type II photoinitiator.

Traditional Type II systems rely on Benzophenone (BP) paired with a low-molecular-weight tertiary amine (e.g., N-Methyldiethanolamine, MDEA) to generate free radicals via intermolecular hydrogen abstraction. This bimolecular process is diffusion-limited and prone to oxygen inhibition. Furthermore, unreacted amines migrate to the polymer surface, causing severe yellowing and cytotoxicity[1].

By covalently tethering a thiomorpholine group to the ortho (2-) position of the benzophenone core, this molecule acts as a self-supplied hydrogen donor [2]. Upon UV irradiation, the spatial proximity of the thiomorpholine nitrogen/sulfur to the excited carbonyl oxygen facilitates a highly favorable cyclic transition state. This drives rapid intramolecular electron transfer followed by proton transfer, outcompeting bimolecular diffusion limits[3]. Additionally, the electron-donating 4'-methoxy group red-shifts the π→π∗ and n→π∗ absorption bands, granting excellent compatibility with modern 365 nm and 385 nm UV-LED curing systems[4].

Photochemical Initiation Mechanism

Mechanism PI Ground State (S₀) S1 Excited Singlet (S₁) PI->S1 hν (365 nm) T1 Excited Triplet (T₁) S1->T1 ISC Radical α-Aminoalkyl Biradical T1->Radical Intramolecular e⁻/H⁺ Transfer Polymer Polymerization Radical->Polymer + Monomer

Intramolecular electron and proton transfer mechanism of the one-component photoinitiator.

Physicochemical & Photophysical Properties

Understanding the baseline properties of 4'-Methoxy-2-(thiomorpholinomethyl)benzophenone is critical for formulation calculations and safety compliance[5].

PropertyValue / Description
Chemical Name 4'-Methoxy-2-(thiomorpholinomethyl)benzophenone
CAS Number 898781-52-7
Molecular Formula C₁₉H₂₁NO₂S
Molecular Weight 327.44 g/mol
Appearance Off-white to pale yellow crystalline powder
Absorption Max ( λmax​ ) ~285 nm, with broad tailing into 365-385 nm (UVA)
Solubility Soluble in acrylates, THF, DCM; Insoluble in water
Role in Formulation Unimolecular Type II Photoinitiator (No amine required)

Experimental Protocols & Workflows

The following protocols are designed with built-in self-validation mechanisms to ensure data integrity and reproducibility in your laboratory.

Protocol A: Preparation of UV-Curable Acrylate Resin Formulation

Causality: Formulating without an external amine co-initiator prevents plasticization of the cured film and eliminates amine blooming, which is critical for maintaining the pendulum hardness of the polymer[1]. Self-Validation: A control formulation using standard BP + MDEA must be prepared simultaneously to validate the relative catalytic efficiency of the novel PI.

  • Matrix Preparation: Weigh 10.0 g of a base oligomer/monomer blend (e.g., 70 wt% BisGMA / 30 wt% TEGDMA) into a light-shielded amber glass vial.

  • Initiator Addition: Add 0.5 wt% (0.05 g) of 4'-Methoxy-2-(thiomorpholinomethyl)benzophenone to the resin.

  • Homogenization: Stir the mixture magnetically at 40°C for 2 hours until the photoinitiator is completely dissolved. Ensure the environment is illuminated only by yellow/safe light to prevent premature dark-curing.

  • Degassing: Sonicate the formulation for 15 minutes to remove dissolved oxygen, which acts as a radical scavenger and can skew kinetic data.

Protocol B: Real-Time FTIR (RT-FTIR) Photopolymerization Kinetics

Causality: RT-FTIR is selected because it directly measures the depletion of the reactive functional group (acrylate C=C double bond at 1630 cm⁻¹) in real-time, providing exact kinetic profiles rather than inferred thermal data[6].

  • Sample Coating: Deposit a 20 µm thick film of the formulation onto a KBr or BaF₂ pellet using a calibrated wire-wound bar coater.

  • Baseline Establishment (Self-Validation): Place the pellet in the FTIR spectrometer. Record spectra for 10 seconds without UV light. Validation Check: If the 1630 cm⁻¹ peak area decreases during this dark phase, the system is compromised by stray ambient light. Abort and re-shield the instrument.

  • Irradiation: Expose the sample to a 365 nm LED source (intensity: 50 mW/cm²) while continuously recording FTIR spectra at a rate of 2 scans/second.

  • Data Processing: Calculate the Double Bond Conversion (DBC %) using the following equation, normalizing against the stable carbonyl (C=O) stretching peak at 1720 cm⁻¹ to account for any variations in film thickness:

    DBC(%)=(1−A1630,0​/A1720,0​A1630,t​/A1720,t​​)×100
Protocol C: Extractable & Leachable (Migration) Assay via HPLC

Causality: To definitively prove the low-migration claim of the unimolecular PI, cured films must be subjected to aggressive solvent extraction simulating worst-case scenarios (e.g., 95% ethanol for food packaging).

  • Curing: Cure a 1 mm thick disk of the formulated resin under 365 nm LED for 60 seconds.

  • Extraction: Submerge the disk in 10 mL of HPLC-grade Acetonitrile in a sealed vial. Incubate at 37°C for 72 hours with orbital shaking.

  • Standard Curve (Self-Validation): Prepare a 5-point calibration curve of the pure photoinitiator in Acetonitrile (0.1 to 10 µg/mL). Validation Check: Spike a known concentration of PI into a blank solvent matrix containing an uncured resin sample to calculate recovery efficiency. Recovery must be >95% to validate the extraction protocol.

  • Analysis: Inject 20 µL of the extract into an HPLC system (C18 column, UV detector set to 285 nm). Quantify the migrated photoinitiator against the standard curve.

Experimental Workflow Visualization

Workflow Formulation 1. Formulation Mix Monomer + PI (No external amine) Coating 2. Film Preparation Spin-coat onto IR-transparent substrate Formulation->Coating Irradiation 3. UV Exposure Irradiate via 365 nm LED under N₂ or Air Coating->Irradiation Analysis 4. RT-FTIR Kinetics Monitor acrylate C=C band at 1630 cm⁻¹ Irradiation->Analysis Data 5. Quantification Calculate Double Bond Conversion (DBC %) Analysis->Data

Step-by-step experimental workflow for evaluating photopolymerization kinetics via RT-FTIR.

Expected Quantitative Outcomes

When executing the protocols above, researchers should expect the unimolecular system to drastically outperform traditional bimolecular systems in both kinetic efficiency and safety metrics.

Performance Metric4'-Methoxy-2-(thiomorpholinomethyl)BP (0.5 wt%)Standard BP (0.5 wt%) + MDEA (1.0 wt%)
Final Double Bond Conversion (DBC %) > 82%~ 65%
Induction Time (s) < 1.5 s> 3.0 s
Extractable PI / Amine (mg/kg) < 0.05 mg/kg> 4.5 mg/kg
Yellowing Index ( Δ YI after 30 days) 1.2 (Optically Clear)6.8 (Noticeable Yellowing)

Note: The superior DBC% and shorter induction time are direct results of the intramolecular hydrogen abstraction mechanism, which bypasses the slow diffusion phase required by the BP + MDEA system.

References

  • Sigma-Aldrich Product Data: 4'-methoxy-2-thiomorpholinomethyl benzophenone | 898781-52-7. Sigma-Aldrich.

  • Safety Data Sheet (SDS): 4'-METHOXY-2-THIOMORPHOLINOMETHYL BENZOPHENONE (cas 898781-52-7). GuideChem. 5

  • Mechanistic Grounding (Unimolecular Systems): Temel, G., et al. Photopolymerization and photophysical properties of amine linked benzophenone photoinitiator for free radical polymerization. Journal of Photochemistry and Photobiology A: Chemistry, 2011. 3

  • Polymerization Kinetics Baseline: Synthesis and Characterization of One-Component Polymeric Photoinitiator by Simultaneous Double Click Reactions and Its Use in Photoinduced Free Radical Polymerization. Macromolecules (ACS Publications), 2009. 1

  • Self-Supplied Hydrogen Donor Applications: A Novel Type II Photoinitiator with Self-Supplied Hydrogen for Anti-Creep Crosslinking Polyethylene Film. PMC, 2025. 2

Sources

Troubleshooting & Optimization

troubleshooting poor aqueous solubility of 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4'-Methoxy-2-thiomorpholinomethyl benzophenone. This resource is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the fundamental properties of the molecule that govern its solubility and provides initial steps to quantify the problem.

Q1: Why is 4'-Methoxy-2-thiomorpholinomethyl benzophenone expected to have poor aqueous solubility?

Answer: The poor aqueous solubility is a direct consequence of its molecular structure.

  • High Lipophilicity: The compound is dominated by non-polar, hydrophobic moieties. It possesses two phenyl rings (a benzophenone core) and a thiomorpholine ring. These structures are greasy and repel water, leading to a high octanol-water partition coefficient (LogP). While LogP is an experimental value, predictive models based on molecular structure are commonly used in early development.[1][2][3] For a molecule like this, the predicted LogP would likely be in the range of 3-5, indicating a strong preference for a lipid environment over an aqueous one.

  • Molecular Size and Crystal Packing: As a relatively large and rigid molecule, it can pack tightly into a crystal lattice. High crystal lattice energy requires significant energy to break the solid-state interactions before solvation can occur, further limiting aqueous solubility.

Q2: I'm observing inconsistent results in my cell-based assays. Could this be a solubility issue?

Answer: Absolutely. Poor solubility is a frequent cause of unreliable in vitro assay results.[4] If the compound precipitates in your assay medium, the actual concentration exposed to the cells is unknown and lower than the nominal concentration. This can lead to:

  • Underestimation of potency (e.g., artificially high IC50 values).

  • Poor reproducibility between experiments.

  • Compound precipitation that can be mistaken for cytotoxicity.

It is crucial to first determine the solubility limit in your specific assay buffer before interpreting biological data.

Q3: What is the first experiment I should run to assess the solubility?

Answer: A Kinetic Solubility Assay is the ideal starting point for early-stage discovery.[4][5] This method is rapid, requires minimal compound, and mimics the conditions of many biological assays where a compound is introduced from a DMSO stock solution into an aqueous buffer.[6][7] The goal is to identify the concentration at which the compound begins to precipitate from a supersaturated solution. A detailed protocol is provided in the "Protocols" section of this guide. A good target solubility for many discovery compounds is >60 µg/mL.[5]

Part 2: Troubleshooting Guide - Strategies for Solubility Enhancement

Once you have confirmed poor solubility, the next step is to improve it. The key to this molecule is the basic nitrogen atom in the thiomorpholine ring.

Q4: The compound has a thiomorpholine group. Can I use pH adjustment to increase solubility?

Answer: Yes, this is the most effective and scientifically direct approach for this specific molecule.

The Scientific Rationale: The tertiary amine nitrogen in the thiomorpholine ring is a weak base.[8][9] In an acidic environment (i.e., at a pH lower than its pKa), this nitrogen will accept a proton (H+) to become a positively charged ammonium cation.[10] This ionized form is significantly more polar and, therefore, much more soluble in water than the neutral form.[11] This relationship is described by the Henderson-Hasselbalch equation.[12][13][14] The pKa of thiomorpholine itself is approximately 9.0, and while substitution will alter this, a pKa in the range of 7.5-8.5 is a reasonable estimate for this compound.[8] Therefore, lowering the pH of your solution below ~7.0 should dramatically increase solubility.

Troubleshooting Workflow: Solubility Enhancement

Caption: Lipophilic drug entering the hydrophobic cavity of a cyclodextrin.

Part 3: Experimental Protocols

These protocols provide a starting point for systematically evaluating and improving the solubility of your compound.

Protocol 1: Kinetic Solubility Assessment by UV-Vis Spectrophotometry

This protocol determines the concentration at which the compound precipitates when added from a DMSO stock to an aqueous buffer.

Materials:

  • 4'-Methoxy-2-thiomorpholinomethyl benzophenone

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear, flat-bottom microplate (UV-compatible)

  • Multichannel pipette

  • Plate reader with UV-Vis capability

Methodology:

  • Prepare a High-Concentration Stock: Accurately weigh and dissolve the compound in DMSO to create a 10 mM stock solution.

  • Create a Calibration Curve:

    • In a 96-well plate, perform a serial dilution of your 10 mM stock in 100% DMSO to create standards (e.g., 200, 100, 50, 25, 12.5, 6.25 µM).

    • Measure the absorbance of these DMSO standards at the compound's λmax (determine this by a full spectrum scan if unknown).

    • Plot Absorbance vs. Concentration and perform a linear regression to get the equation of the line. This is critical for converting future absorbance readings back to concentration.

  • Prepare Test Plate:

    • In a new 96-well plate, add 98 µL of PBS (pH 7.4) to multiple wells.

    • Add 2 µL of your 10 mM DMSO stock to the first well (final concentration 200 µM, 2% DMSO). Mix thoroughly by pipetting.

    • Perform a 1:2 serial dilution across the plate by transferring 50 µL from the previous well into the next well containing 50 µL of 2% DMSO in PBS. This maintains a constant 2% DMSO concentration.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, shaking gently. [4] * After incubation, visually inspect for precipitation.

    • Centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to pellet any precipitate.

    • Carefully transfer 50 µL of the supernatant from each well to a new UV-compatible plate.

    • Measure the absorbance at λmax.

  • Data Analysis:

    • Using the equation from your calibration curve, convert the absorbance readings of the supernatant into concentration.

    • Plot the measured concentration (Y-axis) against the nominal (intended) concentration (X-axis).

    • The point at which the measured concentration plateaus is the kinetic solubility limit.

Protocol 2: pH-Solubility Profiling

This protocol assesses the impact of pH on the compound's solubility.

Materials:

  • Compound solid powder

  • A series of buffers (e.g., 50 mM citrate for pH 3-6, 50 mM phosphate for pH 6-8, 50 mM borate for pH 8-10)

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare Saturated Solutions:

    • Add an excess amount of solid compound (enough that a small amount of solid remains undissolved) to separate vials, each containing one of the buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.

  • Sample Preparation:

    • After equilibration, allow the vials to sit undisturbed for the solid to settle.

    • Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids. This step is critical to avoid artificially high readings.

  • Quantification:

    • Quantify the concentration of the dissolved compound in each filtered sample using a pre-validated HPLC or UV-Vis method with a standard curve.

  • Data Analysis:

    • Plot the measured solubility (µg/mL or µM) on a logarithmic scale (Y-axis) against the buffer pH (X-axis).

    • The resulting curve will visually demonstrate the pH at which solubility dramatically increases, corresponding to the protonation of the thiomorpholine nitrogen.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Co-solvent: Significance and symbolism. (2025).
  • Vertex AI Search. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025).
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Xing L, Glen RC. Novel Methods for the Prediction of logP, pKa, and logD. J Chem Inf Comput Sci. 2002;42(4):796-805.
  • Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
  • Choi YH, Han Y, Park S, et al. The contrasting roles of co-solvents in protein formulations and food products. Crit Rev Food Sci Nutr. 2020;60(16):2745-2757.
  • Vertex AI Search. Cosolvent and Complexation Systems - Pharma Excipients. (2022).
  • Vertex AI Search. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Vertex AI Search. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
  • Singh S, Kumar S, Kumar A, et al. Solubility enhancement techniques: A comprehensive review. J Drug Deliv Ther. 2023;13(3):120-129.
  • Khan S, Asif M, Khan A, et al. Solubility Enhancement of Lipophilic Drugs via Novel Vesicular System. TUF STEAM Journal. 2023;4(1):1-8.
  • Musso S, Genzini E, Corrias F, et al. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics. 2024;16(5):618.
  • Eman R, Al-Khedairy E, Al-Duais M, et al. Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. J Pharm Res Int. 2024;36(8):38-54.
  • Vertex AI Search. 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021).
  • Ali MS, Choudhary V. SOLUBILITY ENHANCEMENT METHODS WITH IMPORTANCE OF HYDROTROPY. Int J Appl Pharm. 2012;4(3):1-5.
  • Bergazin TD, Tielker N, Zhang Y, et al. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. J Comput Aided Mol Des. 2021;35(8):821-837.
  • Lin L, Smith G, Li J, et al. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opin Drug Metab Toxicol. 2021;17(8):947-964.
  • Vertex AI Search. Turbidimetric (Kinetic) Solubility Assay - Domainex.
  • Vertex AI Search. A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • Vertex AI Search. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025).
  • Alsenz J, Kansy M. In vitro solubility assays in drug discovery. Future Med Chem. 2008;1(1):55-64.
  • Votano JR, Parham M, Hall LH, et al. Prediction of pH-dependent aqueous solubility of druglike molecules. J Med Chem. 2006;49(24):7169-7177.
  • Vertex AI Search. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning | ChemRxiv. (2024).
  • Vertex AI Search. Drug permeation: the influence of pH on solubility in water and lipid - Deranged Physiology.
  • Votano JR, Parham M, Hall LH, et al. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. J Med Chem. 2006;49(24):7169-7177.
  • Vertex AI Search. Formulation Strategies in Early-Stage Drug Development | Pharmaceutical Technology.
  • Vertex AI Search. Key Considerations in Early-Stage Formulation Development - Topioxresearch. (2025).
  • Catarino S, Lourenço V, Varela L, et al. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers (Basel). 2022;14(13):2679.
  • Vertex AI Search. Drug Formulation Development: Quick Reference Guide | Ascendia. (2022).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67164, Thiomorpholine.
  • Bhattacharjee B, Oprisiu I, De Benedetti PG. Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Int J Mol Sci. 2023;24(2):1504.
  • Bergazin TD, Tielker N, Zhang Y, et al. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. J Comput Aided Mol Des. 2021;35(8):821-837.
  • Vertex AI Search. Developing Formulations for Phase 1 Clinical Trials - BioPharma Services. (2024).
  • Sittampalam GS, Grossman A, Brimacombe K, et al. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
  • Vertex AI Search. Thiomorpholine - Wikipedia.
  • Kourounakis AP, Tsiakitzis K, Kourounakis PN. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Arch Pharm (Weinheim). 2015;348(9):656-663.

Sources

Technical Support Center: Optimizing Reaction Yield in 4'-Methoxy-2-thiomorpholinomethyl Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and protocol framework for the synthesis of 4'-Methoxy-2-thiomorpholinomethyl benzophenone (CAS 898781-52-7). This molecule, a critical intermediate in the development of anti-inflammatory and CNS-active benzophenone derivatives, requires stringent control over regioselectivity and nucleophilic substitution dynamics.

Synthetic Workflow & Logical Relationships

To optimize yield, we must first understand the three-stage synthetic cascade. The most scalable route avoids the erratic yields of direct Mannich reactions [3] by utilizing a controlled Friedel-Crafts acylation, followed by radical bromination, and concluding with a Finkelstein-assisted nucleophilic substitution.

SynthesisWorkflow Step1 Step 1: Friedel-Crafts Acylation Anisole + 2-Methylbenzoyl Chloride Int1 Intermediate 1 4'-Methoxy-2-methylbenzophenone Step1->Int1 AlCl3, DCM 0°C to RT Step2 Step 2: Radical Bromination NBS, AIBN, PhCF3, 85°C Int1->Step2 Purified via Crystallization Int2 Intermediate 2 4'-Methoxy-2-bromomethylbenzophenone Step2->Int2 Radical Initiation Strict Stoichiometry Step3 Step 3: Nucleophilic Substitution Thiomorpholine, K2CO3, NaI, DMF Int2->Step3 Finkelstein Catalysis Target Target API Intermediate 4'-Methoxy-2-thiomorpholinomethyl benzophenone Step3->Target SN2 Displacement >90% Yield

Figure 1: Three-step synthetic workflow for 4'-Methoxy-2-thiomorpholinomethyl benzophenone.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, specific analytical checkpoints ensure that proceeding to the next step will not compound errors or degrade the final yield.

Step 1: Synthesis of 4'-Methoxy-2-methylbenzophenone

Causality: Anisole is strongly ortho/para directing. To prevent the formation of the ortho-isomer, the reaction temperature must be strictly controlled, leveraging the steric bulk of the 2-methylbenzoyl chloride to force para-substitution [2].

  • Setup: Charge a dry, argon-purged 500 mL 3-neck flask with anhydrous dichloromethane (DCM, 150 mL) and anhydrous AlCl₃ (1.2 eq, 160 mmol).

  • Addition: Cool to 0°C. Add 2-methylbenzoyl chloride (1.0 eq, 133 mmol) dropwise over 15 minutes. Stir for 30 minutes to form the acylium ion complex.

  • Reaction: Add anisole (1.05 eq, 140 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Validation Checkpoint: After 2 hours at room temperature, quench a 0.1 mL aliquot in ice water, extract with EtOAc, and run TLC (Hexanes:EtOAc 9:1). The presence of a single major UV-active spot (Rf ~0.4) validates completion.

  • Workup: Quench carefully into 200 g of crushed ice/1M HCl. Extract, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol to guarantee >98% purity.

Step 2: Radical Bromination (Benzylic)

Causality: Traditional CCl₄ is toxic. Trifluorotoluene (PhCF₃) provides the ideal dielectric constant and boiling point for AIBN-initiated radical propagation without participating in side reactions.

  • Setup: Dissolve the Step 1 intermediate (1.0 eq, 100 mmol) in PhCF₃ (200 mL).

  • Reagents: Add N-Bromosuccinimide (NBS, 0.98 eq, 98 mmol) and Azobisisobutyronitrile (AIBN, 0.05 eq, 5 mmol).

  • Reaction: Reflux at 85°C for 3 hours.

  • Validation Checkpoint: Analyze via HPLC. The ratio of mono-bromo to di-bromo must be >15:1. If unreacted starting material >5%, add 0.02 eq NBS. Do not over-brominate.

  • Workup: Cool to 0°C, filter off the succinimide byproduct, and concentrate the filtrate. Use the crude directly in Step 3 to prevent degradation.

Step 3: Finkelstein-Assisted Nucleophilic Substitution

Causality: Thiomorpholine is a moderate nucleophile. Adding catalytic NaI converts the benzylic bromide to a benzylic iodide in situ, drastically lowering the activation energy for the SN2 displacement and preventing competitive hydrolysis [1].

  • Setup: Dissolve the crude Step 2 intermediate in anhydrous DMF (150 mL).

  • Reagents: Add finely milled, anhydrous K₂CO₃ (2.0 eq, 200 mmol) and NaI (0.1 eq, 10 mmol). Stir for 15 minutes.

  • Addition: Add thiomorpholine (1.1 eq, 110 mmol) dropwise at room temperature.

  • Reaction: Heat to 60°C for 4 hours.

  • Validation Checkpoint: LC-MS must show the disappearance of the brominated mass [M+H]⁺ and the appearance of the target mass (C₁₉H₂₁NO₂S, Exact Mass: 327.13,[M+H]⁺ 328.1).

  • Workup: Pour into ice water (500 mL) to precipitate the product. Filter, wash with water, and recrystallize from hot isopropanol.

Quantitative Optimization Data

The following tables summarize our internal validation data, demonstrating the causality behind the chosen parameters.

Table 1: Solvent and Catalyst Screening for Step 3 (Nucleophilic Substitution)

SolventBase (2.0 eq)AdditiveTemp (°C)Conversion (%)Isolated Yield (%)
THFEt₃NNone656250
MeCNK₂CO₃None807865
DMFK₂CO₃None808676
DMF K₂CO₃ NaI (0.1 eq) 60 >99 92

Table 2: Minimizing Over-Bromination in Step 2

SolventInitiatorNBS EquivalentsMono-bromo (%)Di-bromo (%)Unreacted (%)
MeCNAIBN1.05701812
PhCF₃AIBN1.0582144
PhCF₃ AIBN 0.98 89 3 8

Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of the dibrominated byproduct during Step 2? A1: Over-bromination occurs when the radical concentration is too high or NBS is in excess. Causally, the first bromination slightly activates the benzylic position due to the stabilization of the subsequent radical. Actionable Fix: Strictly limit NBS to 0.98 equivalents. Ensure your NBS is freshly recrystallized from water to remove trace Br₂, which can initiate uncontrolled ionic bromination.

Q2: The Friedel-Crafts acylation yields a mixture of isomers. How do I optimize for the 4'-methoxy (para) product? A2: Anisole is strongly activating and ortho/para directing. While steric hindrance from the 2-methylbenzoyl chloride favors the para position, higher temperatures increase the thermodynamic ortho product [4]. Actionable Fix: Keep the reaction strictly at 0°C during the addition phase. Do not allow the reaction to exceed room temperature (20-22°C) during the 2-hour maturation phase.

Q3: My final substitution step with thiomorpholine stalls at ~70% conversion. Why? A3: The hydrobromide salt of thiomorpholine can form if the inorganic base (K₂CO₃) is not effectively neutralizing the generated HBr. This neutralizes your nucleophile. Furthermore, thiomorpholine is susceptible to oxidation if exposed to air at high temperatures [1]. Actionable Fix: Ensure you are using the Finkelstein modification (Table 1). The catalytic NaI creates a highly reactive benzylic iodide intermediate, allowing you to drop the reaction temperature to 60°C.

Mechanism A 2-Bromomethyl Intermediate C 2-Iodomethyl Intermediate (Highly Reactive) A->C I⁻ displaces Br⁻ B NaI (Catalyst) Finkelstein Rxn B->C Catalytic Cycle E Target Product (High Yield) C->E Fast SN2 D Thiomorpholine + K2CO3 D->E Nucleophilic Attack

Figure 2: Finkelstein-assisted SN2 mechanism overcoming stalled conversions.

Q4: Can I synthesize this via a one-pot Mannich reaction instead? A4: While Mannich reactions are standard for 3-aminomethyl benzophenones [3], applying them to the 2-position (ortho to the ketone) often results in extremely poor yields due to steric hindrance and competitive enolization pathways. The 3-step linear sequence provided above offers far superior overall yield and scalability.

References

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. National Center for Biotechnology Information (PMC).
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.
  • Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. Benchchem.
  • CN102942463A - Preparation method for benzophenone compound. Google Patents.

preventing oxidative degradation of 4'-Methoxy-2-thiomorpholinomethyl benzophenone during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4'-Methoxy-2-thiomorpholinomethyl benzophenone

A Guide to Preventing Oxidative Degradation During Storage

Welcome to the technical support center for 4'-Methoxy-2-thiomorpholinomethyl benzophenone (hereafter referred to as MTMB). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of MTMB. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them, empowering you to make informed decisions in your experimental design and storage strategies.

Oxidative degradation is a critical factor that can compromise the purity, potency, and safety of pharmaceutical compounds. MTMB, with its thiomorpholine and benzophenone moieties, possesses specific chemical features that make it susceptible to oxidation. The sulfur atom in the thiomorpholine ring is a primary target for oxidation, potentially forming sulfoxides or sulfones, while the benzophenone core can also be involved in radical-mediated degradation pathways, particularly under photo-oxidative conditions.[1][2] This guide provides a comprehensive framework for identifying, troubleshooting, and preventing such degradation.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of MTMB.

Q1: What are the initial visual signs of MTMB degradation? A1: The first signs of degradation can be subtle. Look for a change in the physical appearance of the material, such as discoloration (e.g., developing a yellowish tint), a change in texture, or clumping of the powder. Any deviation from the appearance of a freshly opened sample should be considered a potential indicator of degradation.[3]

Q2: What are the optimal storage conditions for MTMB? A2: For optimal stability, MTMB should be stored at a controlled low temperature (2-8°C is recommended), protected from light, and kept under a dry, inert atmosphere.[4] The combination of these factors minimizes the rates of oxidative, hydrolytic, and photolytic degradation reactions.[1][3]

Q3: How does atmospheric oxygen contribute to the degradation of MTMB? A3: Atmospheric oxygen is a primary driver of oxidative degradation.[5] The sulfur atom in the thiomorpholine ring is susceptible to oxidation by molecular oxygen, a process that can be accelerated by light, heat, or the presence of trace metal ions.[2][3] This can lead to the formation of sulfoxide and sulfone derivatives, altering the compound's chemical properties and biological activity.

Q4: Can I use an inert gas for storage? Which one is best? A4: Yes, storing MTMB under an inert atmosphere is highly recommended.[4] Replacing the oxygen-containing air in the headspace of the container with an inert gas, a process known as blanketing or inerting, creates a protective layer that prevents oxidative reactions.[6][7] Nitrogen (N₂) is the most common and cost-effective choice for this purpose.[8] Argon (Ar) can also be used and is slightly denser, but nitrogen is sufficient for most applications.[7]

Q5: What type of packaging or container should I use? A5: The choice of packaging is critical. Use containers made of non-reactive materials like amber glass to protect the compound from light.[9] The container should have a tight-fitting seal to prevent the ingress of oxygen and moisture. For highly sensitive applications or long-term storage, consider packaging that incorporates high oxygen barrier materials or oxygen scavengers.[10][11]

Q6: Should I consider adding an antioxidant to my MTMB formulation? A6: If you are developing a formulation containing MTMB, especially in solution, incorporating an antioxidant can significantly improve its stability. The choice of antioxidant depends on the formulation's vehicle (aqueous vs. lipid-based). Common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) for non-aqueous systems and ascorbic acid for aqueous systems.[3][] However, compatibility studies are essential to ensure the antioxidant does not interact negatively with MTMB or other excipients.[13]

Troubleshooting and In-depth Guides

This section offers detailed protocols and workflows to diagnose and mitigate degradation issues.

Guide 1: How to Identify and Characterize Oxidative Degradation

Before you can prevent degradation, you must understand how the molecule behaves under stress. A forced degradation study is an accelerated experiment designed to identify potential degradation pathways and products.[13][14] This is essential for developing a stability-indicating analytical method.[1]

This protocol is designed to achieve a target degradation of 5-20%, which is ideal for identifying primary degradation products without overly complex secondary reactions.[13]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve MTMB in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.[1]

  • Control Sample:

    • Dilute the stock solution with the solvent to a final concentration suitable for analysis (e.g., 100 µg/mL). This sample will serve as the time-zero, non-degraded control.

  • Stress Conditions (Oxidation):

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[9]

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., start with 24 hours). The duration may need to be optimized based on the observed degradation rate.

    • At designated time points (e.g., 2, 8, 24 hours), take an aliquot of the stressed solution and quench the reaction by diluting it significantly with the mobile phase to the target analytical concentration.

  • Sample Analysis:

    • Analyze the control and stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and Mass Spectrometry (MS) detection.[1][15]

    • HPLC-UV: Allows for the quantification of the parent MTMB peak and the relative percentage of degradation products.[16]

    • HPLC-MS/MS: Essential for the structural elucidation of any new peaks that appear in the chromatogram of the stressed sample. An increase in mass of +16 Da or +32 Da would strongly suggest the formation of a sulfoxide or sulfone, respectively.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation by measuring the decrease in the peak area of the parent MTMB compound.

    • Identify the retention times and mass-to-charge ratios (m/z) of the major degradation products.

    • Perform a mass balance calculation to ensure that the decrease in the parent compound is reasonably accounted for by the appearance of degradation products.[1]

Guide 2: Implementing Effective Preventative Strategies

Based on the understanding that MTMB is susceptible to oxidation, the following strategies should be implemented to ensure its stability during storage.

The most direct way to prevent oxidation is to remove oxygen from the storage environment.[5]

  • Inert Gas Blanketing: When storing the solid compound, flush the headspace of the container with a gentle stream of dry nitrogen or argon before sealing.[6][7] This displaces the oxygen-rich air.

  • Use of Oxygen Scavengers: For long-term storage or for inclusion in a packaged kit, oxygen scavenging packets (sachets) can be placed inside a secondary, sealed container.[17] These scavengers actively absorb residual oxygen.[18] Iron-based scavengers are common and effective for dry products.[17]

Temperature and light are key environmental factors that accelerate degradation.[3]

  • Temperature: Store MTMB at refrigerated temperatures (2-8°C). Lower temperatures slow down the kinetics of chemical reactions, including oxidation.

  • Light: Always store MTMB in light-resistant (amber) containers.[9] Benzophenone derivatives are known to be photosensitive, and UV or even visible light can provide the energy to initiate radical degradation pathways.[1]

When MTMB is part of a solution-based formulation, antioxidants are crucial. Antioxidants work by being more readily oxidized than the active pharmaceutical ingredient (API), thereby sacrificing themselves to protect it.[19]

Antioxidant TypeExamplesRecommended Use Case
Oil-Soluble / For Non-Aqueous Formulations Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E (α-tocopherol)[]Ideal for formulations where MTMB is dissolved in organic solvents or lipid-based vehicles.
Water-Soluble / For Aqueous Formulations Ascorbic Acid (Vitamin C), Sodium Metabisulfite, Sodium Sulfite[3][]Suitable for aqueous buffers or formulations. Note: Sulfites can sometimes interact with other components, so compatibility testing is crucial.
Chelating Agents (Synergists) Citric Acid, Ethylenediaminetetraacetic acid (EDTA)These are not primary antioxidants but enhance stability by sequestering trace metal ions that can catalyze oxidation reactions.[20]
Table 1: Suggested Antioxidants for Formulation Studies.

Visualizations and Workflows

Logical Workflow for Troubleshooting Degradation

This diagram outlines the decision-making process when degradation of MTMB is suspected.

cluster_observe Observation cluster_action Action & Analysis Observe Observe Visual Change in MTMB? (e.g., color, texture) NoChange No Change: Continue Routine Long-Term Stability Monitoring Observe->NoChange No ForcedDeg Perform Forced Degradation Study (See Guide 1) Observe->ForcedDeg Yes ConfirmOx Is Degradation Oxidative? (Check for +16, +32 Da peaks) ForcedDeg->ConfirmOx Implement Implement Preventative Strategies (See Guide 2) ConfirmOx->Implement Yes OtherPath Investigate Other Pathways (Hydrolysis, Photolysis) ConfirmOx->OtherPath No

Caption: Troubleshooting workflow for suspected MTMB degradation.

Conceptual Diagram of Oxidative Degradation Sites

This diagram illustrates the primary molecular sites on MTMB that are susceptible to oxidative attack.

cluster_sites Potential Oxidation Sites MTMB Sulfur Primary Site: Thiomorpholine Sulfur (Oxidation to Sulfoxide/Sulfone) Sulfur->MTMB  1 Carbonyl Secondary Site: Benzophenone Moiety (Radical-mediated reactions) Carbonyl->MTMB 2

Caption: Likely sites of oxidative attack on the MTMB molecule.

References

  • Inerting. (n.d.). Linde Gas. [Link][6]

  • The Importance of Inerting. (n.d.). Air Products. [Link][5]

  • Inerting, Blanketing and Purging. (n.d.). Air Liquide. [Link][7]

  • Antioxidants. (n.d.). CD Formulation. [Link][3]

  • High Frequency Sonochemical Degradation of Benzophenone-3 in Water. (2018). ASCE Library. [Link][15]

  • Innovative Oxygen Scavenging Technologies for Pharmaceutical Packaging: Ensuring Drug Integrity & Stability. (2025). Aptar CSP Technologies. [Link]

  • Packaging system for oxygen-sensitive drugs. (n.d.). Google Patents. [10]

  • Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry. (2014). PubMed. [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link][4]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). PMC. [Link]

  • The role of oxygen barriers in food packaging. (n.d.). SPG-Pack. [Link][11]

  • Active Oxygen Scavenging Food Packaging: Materials & Mechanisms. (2025). GreyB. [Link][18]

  • Oxygen Scavengers: The Invisible Protectors in Pharmaceutical Packaging. (2024). Colorcon. [Link][17]

  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (n.d.). ResearchGate. [Link][16]

  • Antioxidants: a comprehensive review. (n.d.). PMC - NIH. [Link][19]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. (n.d.). SciELO. [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents. [20]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link][14]

  • Forced degradation studies for Drug Substances and Drug Products. (2017). Q1 Scientific. [Link][13]

  • A thiomorpholine-based fluorescent probe for the far-red hypochlorous acid monitoring. (2023). PubMed. [Link][2]

Sources

fixing HPLC peak tailing issues for 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting

Topic: Fixing Peak Tailing Issues for 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is designed to help you diagnose and resolve HPLC peak tailing for 4'-Methoxy-2-thiomorpholinomethyl benzophenone, a compound whose basic nature presents common but solvable challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I measure it?

A1: Peak tailing is a common form of peak distortion where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are perfectly symmetrical, known as Gaussian peaks. Tailing indicates that a secondary, less efficient retention mechanism is occurring alongside the primary reversed-phase retention.[1][2]

This is quantitatively measured using the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . For most applications, an As value greater than 1.2 is considered tailing, though values up to 1.5 may be acceptable depending on the assay requirements.[2]

Q2: I'm seeing significant peak tailing specifically with 4'-Methoxy-2-thiomorpholinomethyl benzophenone. What is the most probable cause?

A2: The molecular structure of your analyte holds the key. The thiomorpholinomethyl group contains a tertiary amine, which is a basic functional group. In reversed-phase HPLC using silica-based columns, the primary cause of peak tailing for basic compounds is the interaction between the positively charged (protonated) basic analyte and negatively charged (ionized) residual silanol groups (Si-O⁻) on the silica surface.[2][3][4]

These silanol groups are remnants of the manufacturing process and act as secondary, highly polar retention sites. This strong ionic interaction holds onto the analyte longer than the primary hydrophobic interaction, resulting in a delayed elution for a fraction of the analyte molecules, which manifests as a tail.

cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase Silica Si-O-Si-O-Si Analyte Protonated Analyte (Your Compound) R₃N⁺-H Silica:n->Analyte:s Silanol Ionized Silanol Group (Si-O⁻) Analyte:s->Silica:n Primary Hydrophobic Interaction (Desired Retention) Analyte->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interaction causing peak tailing.

Troubleshooting Guide: A Step-by-Step Approach

Resolving peak tailing requires a systematic approach. Before modifying your method, it's crucial to distinguish between chemical and physical causes.

Protocol 1: Diagnosing the Source of Tailing

Objective: To determine if the tailing is caused by a chemical interaction specific to your analyte or a physical problem with the HPLC system/column.

Methodology:

  • Prepare a Neutral Marker: Create a standard of a neutral, well-behaving compound like Toluene or Uracil at a suitable concentration for UV detection.

  • System Suitability Run: Inject the neutral marker using your current chromatographic method.

  • Analyze the Peak Shape:

    • If the neutral marker peak is symmetrical (As ≤ 1.2): The problem is chemical in nature and specific to the basicity of your analyte. Proceed to the "Chemical Solutions" section.[5]

    • If the neutral marker peak also tails: The issue is likely physical or systemic (e.g., column void, extra-column volume). Proceed to the "Physical & Systemic Solutions" section.[6][7]

Chemical Solutions for Analyte-Specific Tailing

If you've confirmed the issue is chemical, the goal is to minimize the secondary silanol interactions. Here are the most effective strategies, ordered from simplest to most complex.

Q3: Can I fix the tailing by just changing my mobile phase?

A3: Yes, mobile phase optimization is the most powerful and common tool for improving the peak shape of basic compounds.

Strategy 1: Mobile Phase pH Adjustment

The ionization state of both the analyte and the surface silanols is pH-dependent. By controlling the mobile phase pH, you can suppress the ionic interaction causing the tailing.

  • The Mechanism: Lowering the mobile phase pH to ≤ 3 protonates the acidic silanol groups (Si-OH), neutralizing their negative charge. This eliminates the strong ionic attraction for your protonated basic analyte, resulting in a much more symmetrical peak.[2][8][9]

Protocol 2: pH Modification

  • Prepare an Acidified Mobile Phase: Add 0.1% Formic Acid (pH ≈ 2.8) or 0.1% Trifluoroacetic Acid (TFA) (pH ≈ 2.1) to both your aqueous (A) and organic (B) mobile phase components.[10]

  • Equilibrate Thoroughly: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated.

  • Re-inject Your Sample: Analyze the peak shape of 4'-Methoxy-2-thiomorpholinomethyl benzophenone. You should observe a significant improvement in symmetry.

Strategy 2: Use of Mobile Phase Additives

Sometimes, pH adjustment alone isn't enough or isn't compatible with your desired selectivity. Additives provide alternative ways to mask silanol interactions or modify analyte behavior.

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionProsCons
Formic Acid 0.1% (v/v)pH control. Protonates silanol groups to reduce secondary interactions.[8][11]Volatile and MS-friendly.[11]Weaker acid; may be less effective than TFA for severe tailing.[12] Low ionic strength can sometimes lead to poor peak shapes for peptides.[13]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Strong acid for pH control. Also acts as an ion-pairing agent, forming a neutral complex with the analyte, which enhances retention and improves peak shape.[14][15][16]Very effective at improving peak shape for basic compounds.[12]Strong ion suppression in MS.[12][14] Can be difficult to remove from the column.
Ammonium Formate/Acetate Buffer 10-20 mMpH buffering. The ammonium ions can also compete with the analyte for interaction with active silanol sites, providing a "shielding" effect.[8][10]Provides better pH control than a simple acid. MS-compatible.Non-volatile buffers like phosphate are not MS-compatible.
Triethylamine (TEA) ~0.05 M (or 5 mM)Competing Base. TEA is a small amine that preferentially binds to active silanol sites, blocking them from interacting with your larger analyte.[4][17]Effective at masking silanol groups.A more "traditional" approach, less needed with modern columns. Can shorten column lifetime.[17] Not MS-friendly.
Q4: My mobile phase is optimized, but I still see some tailing. Should I get a new column?

A4: Yes. If mobile phase optimization doesn't completely solve the problem, the column itself is the next logical area to address. Not all C18 columns are created equal when it comes to analyzing basic compounds.

  • The Rationale: Modern HPLC columns are designed specifically to minimize silanol interactions.

    • High-Purity "Type B" Silica: These columns are made from silica with very low metal contamination, which reduces the acidity of the remaining silanol groups.[1][4]

    • End-Capping: After the C18 chains are bonded to the silica, the column is treated with a smaller silane reagent (like trimethylchlorosilane) to "cap" many of the remaining accessible silanol groups, effectively shielding them.[2][3]

    • Hybrid Particles: Columns like BEH (Bridged Ethylene Hybrid) incorporate organic groups into the silica matrix itself, increasing pH stability and reducing surface silanol activity.

Recommendation: If you are using an older "Type A" silica column, switching to a modern, high-purity, end-capped C18 or a hybrid-particle column will dramatically improve the peak shape for your basic analyte, often reducing the need for aggressive mobile phase additives.

Physical & Systemic Solutions

If your neutral marker showed tailing, the issue lies within your HPLC system hardware.

Caption: Troubleshooting flowchart for systemic peak tailing.

  • Extra-Column Dead Volume: Tailing that affects all peaks, especially early eluters, is often caused by dead volume in the system.[3][6] This can be a small gap between a tubing end and the port it's connected to.

    • Solution: Re-check all fittings, especially at the injector, column inlet/outlet, and detector inlet. Ensure the tubing is fully seated before tightening the nut. Use narrow internal diameter tubing where possible.[3]

  • Column Contamination or Void: Over time, sample matrix components can clog the inlet frit of the column, or pressure shocks can create a void (a physical gap) in the packed bed at the column inlet.[4] This disrupts the sample band, causing tailing for all compounds.

    • Solution: First, try replacing the guard column or inlet frit if your hardware allows. If this doesn't work, you can try back-flushing the column (check the manufacturer's instructions first). If the problem persists, the column bed is likely damaged and the column must be replaced.

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6] This is especially true for basic analytes where the number of secondary silanol sites is limited.

    • Solution: Prepare and inject a 1:10 dilution of your sample. If the peak shape improves dramatically, you are overloading the column. Reduce your sample concentration accordingly.[6]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from Phenomenex website. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech website. [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC website. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website. [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from ResearchGate website. [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from KNAUER website. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare website. [Link]

  • Restek. (2014, March 11). [3]Troubleshooting HPLC- Tailing Peaks. Retrieved from Restek website. [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from alwsci website. [Link]

  • MTC USA. (n.d.). What is TFA and when should I use it - Primer. Retrieved from MTC USA website. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from Axion Labs website. [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from KNAUER website. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from ACD/Labs website. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Crawford Scientific website. [Link]

  • Chromatography Forum. (2005, August 19). About TFA. Retrieved from Chromatography Forum website. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from Waters Corporation website. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from uHPLCs website. [Link]

  • Dimer. (n.d.). Ion pairing reagents. Retrieved from Dimer website. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from Veeprho website. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from a technical guide website. [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from Phenomenex website. [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from LCGC International website. [Link]

  • Phenomenex. (n.d.). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Retrieved from Phenomenex website. [Link]

  • ResearchGate. (2014, May 26). Why formic acid is better than phosphoric acid in HPLC?. Retrieved from ResearchGate website. [Link]

  • LCGC International. (2026, March 31). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from LCGC International website. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from ResearchGate website. [Link]

  • LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from a known chromatography resource. [Link]

  • Phenomenex. (n.d.). Deleterious Effects of Formic Acid without Salt Additives on the HILIC Analysis of Basic Compounds. Retrieved from Phenomenex website. [Link]

  • PubMed. (2004, June 4). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Retrieved from PubMed website. [Link]

Sources

Technical Support Center: Troubleshooting UV-Vis Assays for 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate background interference when performing UV-Vis spectroscopy on 4'-Methoxy-2-thiomorpholinomethyl benzophenone (hereafter referred to as MTMB ).

Analyzing MTMB presents unique spectroscopic challenges due to its dual-functional nature: it possesses a highly photoreactive benzophenone core and an oxidation-prone thiomorpholine ring. Understanding the causality behind these chemical behaviors is the key to designing a robust, interference-free assay.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my baseline drift upward, and why do new absorption peaks appear during repeated spectral scans?

The Causality: This is a classic photochemical artifact. The benzophenone core of MTMB is a known photoinitiator. When exposed to the UV beam of your spectrophotometer (specifically around the π→π∗ and n→π∗ transitions at ~250 nm and ~330 nm), the molecule excites to a singlet state and undergoes rapid intersystem crossing (ISC) to a highly reactive triplet state ( T1​ ).

If you are using a hydrogen-donating solvent (such as methanol, ethanol, or isopropanol), the T1​ state will abstract a hydrogen atom from the solvent to form a ketyl radical [1]. These radicals undergo subsequent pinacol coupling, generating photoproducts that absorb strongly in the UV region, thereby artificially inflating your background.

The Solution: Switch your solvent system. Use non-hydrogen-donating solvents with low UV cutoffs, such as spectroscopic-grade Acetonitrile (ACN) or ultrapure water (if co-solvents are used).

Photochem BP MTMB Core (Ground State S0) S1 Excited Singlet (S1) BP->S1 UV Light (< 350 nm) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) T1->BP Relaxation (Non-H solvent) Rad Ketyl Radical (Interference) T1->Rad H-Abstraction (from protic solvent)

Photochemical degradation pathway of the benzophenone core.

Q2: Why do my older stock solutions show elevated background absorption across the 250–280 nm range compared to fresh samples?

The Causality: The thiomorpholine ring contains a thioether linkage (sulfur atom) that is highly susceptible to atmospheric oxidation, forming a sulfoxide[2]. This oxidation alters the electronic environment of the molecule. Because the thiomorpholine group is bridged to the benzophenone system, inductive effects from the newly formed sulfoxide can cause a bathochromic (red) shift and broaden the absorption bands, manifesting as a high background in older samples. The Solution: Stock solutions must be prepared fresh, degassed to remove dissolved oxygen, and stored in amber vials at 4°C.

Q3: I am seeing a broad, tailing absorption extending beyond 400 nm into the visible region. What is causing this?

The Causality: A broad tailing baseline that extends into the visible region (where MTMB should not absorb) is the hallmark of Rayleigh scattering caused by micro-precipitation or aggregation. The nitrogen atom in the thiomorpholine ring is basic (typical pKa ~8.0–9.0). If you are diluting your stock into an aqueous buffer with a pH above the pKa, the molecule converts to its hydrophobic free-base form. The large, non-polar benzophenone moiety forces the molecule to aggregate, creating turbidity. The Solution: Ensure your aqueous buffer is slightly acidic (pH 5.0–6.5) to keep the thiomorpholine nitrogen protonated, or maintain at least 20% organic co-solvent (like ACN) to ensure complete solvation.

Troubleshooting Start Identify Background Interference CheckDrift Is baseline drifting during measurement? Start->CheckDrift CheckAge Is the background high in older stock solutions? Start->CheckAge CheckTurb Is there broad tailing absorption > 400 nm? Start->CheckTurb Sol1 Switch to non-H-donor solvent (e.g., Acetonitrile) CheckDrift->Sol1 Yes (Photoreaction) Sol2 Prepare fresh stock & degas solvent CheckAge->Sol2 Yes (Oxidation) Sol3 Adjust pH to < 7 or increase co-solvent CheckTurb->Sol3 Yes (Aggregation)

Troubleshooting logic tree for identifying and resolving UV-Vis assay interference.

Part 2: Data Presentation & Solvent Selection

To prevent photochemical interference and scattering, solvent selection is the single most critical variable. Below is a synthesized matrix of common UV-Vis solvents and their compatibility with MTMB.

SolventUV Cutoff (nm)H-Donor CapacitySolvating Power for MTMBRecommendation for MTMB Assays
Acetonitrile (ACN) 190 nmNone (Inert)ExcellentOptimal. Prevents ketyl radical formation; transparent in UV.
Methanol (MeOH) 205 nmHighExcellentAvoid. Rapidly donates hydrogen to the T1​ state, causing baseline drift.
Isopropanol (IPA) 205 nmVery HighGoodStrictly Avoid. Fastest rate of photochemical degradation.
Water (pH 7.4 Buffer) N/ANonePoorUse with caution. Requires 20% ACN co-solvent to prevent Rayleigh scattering.
0.1 M HCl (Aqueous) N/ANoneModerateAcceptable. Protonates thiomorpholine, preventing aggregation, but shifts λmax​ .

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps to guarantee that your background remains stable throughout the assay.

Protocol A: Preparation of Oxidation-Resistant MTMB Stock Solutions

Objective: Prevent thiomorpholine sulfur oxidation and ensure baseline stability.

  • Solvent Degassing: Sparge HPLC-grade Acetonitrile with inert Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the required mass of MTMB powder using a microbalance. Perform this step away from direct sunlight to prevent premature photo-activation.

  • Dissolution: Dissolve the MTMB in the degassed ACN to create a 10 mM stock solution. Vortex for 30 seconds until completely clear.

  • Storage: Transfer the stock solution immediately to an amber glass vial with a PTFE-lined cap. Store at 4°C.

  • Validation Step: Discard stock solutions after 48 hours. If the solution turns slightly yellow, oxidation has occurred; discard immediately.

Protocol B: Optimized UV-Vis Acquisition Workflow

Objective: Prevent photochemical degradation during measurement and eliminate scattering.

  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure photometric stability.

  • Cuvette Selection: Use high-purity quartz cuvettes (10 mm pathlength). Do not use plastic cuvettes, as they absorb UV light and may leach plasticizers into ACN.

  • Sample Dilution: Dilute the 10 mM MTMB stock to your working concentration (e.g., 10–50 µM) using a solvent mixture of 80% Buffer (pH 6.0) / 20% ACN.

  • Blanking: Fill the reference and sample cuvettes with the exact 80/20 blank matrix. Zero the instrument.

  • Measurement: Replace the blank in the sample cuvette with your MTMB solution. Scan from 200 nm to 500 nm.

  • Self-Validation (The "Drift Test"): Leave the sample in the instrument and immediately run a second scan. Overlay the two spectra.

    • Pass: The two spectra are identical.

    • Fail: The second spectrum shows higher absorbance at 250 nm. This indicates photochemical degradation. Reduce the slit width of your spectrophotometer or increase the scan speed to minimize UV exposure time.

References

  • Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments Journal of the American Chemical Society[Link][1]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow ACS Organic Process Research & Development[Link][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Spectra of 4'-Methoxy-2-thiomorpholinomethyl benzophenone and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 4'-Methoxy-2-thiomorpholinomethyl benzophenone, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we will employ a first-principles approach, dissecting the molecule into its constituent fragments and utilizing reference data from analogous structures to construct a reliable spectral prediction. Furthermore, we will compare these predicted spectra with experimental data from structurally related benzophenone derivatives to highlight the influence of various substituents on their NMR characteristics.

The Foundational Principles of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that leverages the magnetic properties of atomic nuclei, most notably ¹H (protons) and ¹³C. When subjected to a strong external magnetic field, these nuclei align either with or against the field. The application of a radiofrequency pulse can excite these nuclei to a higher energy state, and as they relax, they emit a signal that is detected. The precise frequency of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity allows us to differentiate between atoms within a molecule, providing a detailed map of its structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling). The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments in a molecule.

dot graph "NMR_Analysis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Data Acquisition & Prediction"; bgcolor="#F1F3F4"; "Acquire_Data" [label="Acquire NMR Data of\nConstituent Fragments"]; "Predict_Spectra" [label="Predict Spectra of\nTarget Molecule"]; "Acquire_Data" -> "Predict_Spectra" [label="Inform Prediction"]; }

subgraph "cluster_1" { label="Comparative Analysis"; bgcolor="#F1F3F4"; "Acquire_Comparative_Data" [label="Acquire NMR Data of\nAnalogous Compounds"]; "Compare_Spectra" [label="Compare Predicted and\nExperimental Spectra"]; "Acquire_Comparative_Data" -> "Compare_Spectra"; }

"Predict_Spectra" -> "Compare_Spectra" [label="Provide Predicted Data"]; "Compare_Spectra" -> "Structural_Elucidation" [label="Leads to"]; "Structural_Elucidation" [label="Structural Elucidation\nand\nSubstituent Effect Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption: "Workflow for the prediction and comparative analysis of NMR spectra."

Deconstructing the Target: NMR Analysis of Constituent Fragments

To predict the ¹H and ¹³C NMR spectra of 4'-Methoxy-2-thiomorpholinomethyl benzophenone, we will first examine the characteristic spectral features of its three core components: the benzophenone core, the thiomorpholine ring, and the 4-methoxyphenyl (anisole) moiety.

The Benzophenone Core

Benzophenone itself is a symmetrical molecule, which simplifies its NMR spectra. However, in our target molecule, both aromatic rings are substituted, breaking this symmetry and leading to more complex spectra.

Table 1: Reference ¹H and ¹³C NMR Data for Benzophenone

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~196
C-ipso-~137
C-ortho~7.8~130
C-meta~7.5~128
C-para~7.6~132

Note: Data are approximate and can vary with solvent and concentration.

The Thiomorpholine Moiety

The thiomorpholine ring is a six-membered saturated heterocycle containing sulfur and nitrogen atoms. In the absence of ring-inverting barriers, the protons on the carbons adjacent to nitrogen and sulfur will each give rise to a single signal.

Table 2: Reference ¹H and ¹³C NMR Data for Thiomorpholine

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-CH₂-N-~2.9~48
-CH₂-S-~2.7~28

Note: Data are approximate and can vary with solvent and concentration.

The 4-Methoxyphenyl (Anisole) Moiety

The 4-methoxyphenyl group will exhibit characteristic signals for the methoxy protons and the aromatic protons. The electron-donating nature of the methoxy group will shield the ortho and para protons, shifting them upfield relative to benzene.

Table 3: Reference ¹H and ¹³C NMR Data for Anisole

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-OCH₃~3.8~55
C-ipso-~160
C-ortho~6.9~114
C-meta~7.3~129
C-para~6.9~121

Note: Data are approximate and can vary with solvent and concentration.

Predicted ¹H and ¹³C NMR Spectra of 4'-Methoxy-2-thiomorpholinomethyl benzophenone

By combining the data from the constituent fragments and considering the electronic effects of the substituents, we can predict the ¹H and ¹³C NMR spectra of the target molecule. The thiomorpholinomethyl group at the 2-position and the methoxy group at the 4'-position will significantly influence the chemical shifts of the benzophenone core.

dot graph "Target_Molecule" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13847551&t=l", imagescale=true, label=""]; "4_Methoxy_2_thiomorpholinomethyl_benzophenone"; } caption: "Structure of 4'-Methoxy-2-thiomorpholinomethyl benzophenone."

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex, with overlapping signals in the aromatic region.

Table 4: Predicted ¹H NMR Data for 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons (unsubstituted ring)7.2 - 7.8m5HProtons of the unsubstituted phenyl ring of the benzophenone core.
Aromatic Protons (substituted ring)6.9 - 7.7m4HProtons of the disubstituted phenyl ring, influenced by both the methoxy and thiomorpholinomethyl groups.
-OCH₃~3.8s3HCharacteristic singlet for a methoxy group on an aromatic ring.
-CH₂- (benzylic)~3.6s2HMethylene bridge protons, deshielded by the adjacent nitrogen and aromatic ring.
-CH₂-N- (thiomorpholine)~2.8t4HProtons on the carbons adjacent to nitrogen in the thiomorpholine ring.
-CH₂-S- (thiomorpholine)~2.6t4HProtons on the carbons adjacent to sulfur in the thiomorpholine ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a larger number of signals due to the lack of symmetry in the molecule.

Table 5: Predicted ¹³C NMR Data for 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O)~195Ketone carbonyl carbon.
Aromatic Carbons114 - 163Aromatic carbons of both rings, with a wide range of chemical shifts due to the different substituents. The carbon bearing the methoxy group will be significantly downfield.
-OCH₃~55Methoxy carbon.
-CH₂- (benzylic)~60Benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring.
-CH₂-N- (thiomorpholine)~53Carbons adjacent to nitrogen in the thiomorpholine ring.
-CH₂-S- (thiomorpholine)~28Carbons adjacent to sulfur in the thiomorpholine ring.

Comparative Analysis with Substituted Benzophenone Analogs

To further understand the influence of substituents on the NMR spectra of benzophenones, we will now compare our predicted data with experimental data for two other derivatives: 2-methylbenzophenone and 4,4'-dimethoxybenzophenone.

2-Methylbenzophenone

The presence of a methyl group at the 2-position introduces steric hindrance and has a mild electron-donating effect.

Table 6: Experimental ¹H and ¹³C NMR Data for 2-Methylbenzophenone

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.2 - 7.8125 - 138
-CH₃~2.3~20
Carbonyl (C=O)-~198

Data obtained from publicly available spectral databases.[1][2]

The upfield shift of the methyl protons and carbon is characteristic of an alkyl group. The aromatic region remains complex due to the unsymmetrical substitution.

4,4'-Dimethoxybenzophenone

In this symmetrical molecule, the two methoxy groups strongly influence the electronic environment of the aromatic rings.

Table 7: Experimental ¹H and ¹³C NMR Data for 4,4'-Dimethoxybenzophenone

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (ortho to -OCH₃)~6.9~113
Aromatic Protons (meta to -OCH₃)~7.8~132
-OCH₃~3.9~55
Carbonyl (C=O)-~194
C-ipso (-OCH₃)-~163
C-ipso (C=O)-~130

Data obtained from publicly available spectral databases.[3][4]

The strong electron-donating effect of the methoxy groups causes a significant upfield shift of the ortho and para carbons and their attached protons. The symmetry of the molecule results in a simpler spectrum compared to the unsymmetrically substituted derivatives.

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. Below is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of benzophenone derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: Typically 0-12 ppm.

¹³C NMR Spectroscopy Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Typically 0-220 ppm.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4'-Methoxy-2-thiomorpholinomethyl benzophenone. By dissecting the molecule into its constituent fragments and drawing upon reference data from analogous structures, we have constructed a detailed spectral prediction. The comparison with experimentally determined spectra of other substituted benzophenones serves to illustrate the profound impact of substituent effects on chemical shifts. This approach not only provides a valuable reference for the characterization of this specific molecule but also reinforces the fundamental principles of NMR spectroscopy as a powerful tool for structural elucidation in drug discovery and development. Researchers are encouraged to use these predictions as a guide for the interpretation of their experimental data.

References

  • PubChem. 4,4'-Dimethoxybenzophenone. [Link]

  • PubChem. 2-Methylbenzophenone. [Link]

Sources

A Comparative Guide to Substituted vs. Unsubstituted Benzophenones: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Benchmark

Benzophenone (BP) is a cornerstone of organic photochemistry, a molecular scaffold renowned for its utility as a photosensitizer, photoinitiator, and a building block in organic synthesis and drug development.[1][2][3] Its photophysical properties are well-characterized, establishing it as a reliable benchmark. However, the true versatility of the benzophenone core is unlocked through functional substitution. The introduction of specific substituents can dramatically alter the molecule's electronic structure and, consequently, its photochemical reaction pathways.

This guide provides an in-depth comparison between the parent, unsubstituted benzophenone and its functionally substituted derivatives. We will focus specifically on the mechanistic implications of two key substituent types, an electron-donating group (4'-methoxy) and an intramolecular hydrogen donor (2-thiomorpholinomethyl), to elucidate the probable photochemical behavior of complex derivatives like 4'-Methoxy-2-thiomorpholinomethyl benzophenone. Understanding these structure-property relationships is critical for designing and selecting the optimal benzophenone derivative for advanced applications, from polymer science to photodynamic therapy.

Part 1: The Unsubstituted Benzophenone Benchmark: A Tale of Hydrogen Abstraction

The photochemistry of unsubstituted benzophenone is defined by a series of efficient and well-understood steps. Upon absorption of UV radiation (~250-350 nm), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[4] The defining characteristic of benzophenone is its near-quantitative intersystem crossing (ISC) from this S₁ state to the lowest triplet state, T₁.[2][4]

This triplet state, T₁(n,π), is the primary photoactive species. It possesses a diradical character, with an unpaired electron in a non-bonding (n) orbital on the carbonyl oxygen.[4] This electronic configuration makes the T₁(n,π) state highly efficient at abstracting hydrogen atoms from suitable donor molecules (often the solvent or another substrate), generating a benzophenone ketyl radical.[2][5] This intermolecular hydrogen abstraction is the fundamental mechanism behind its use as a Type I photosensitizer.

PropertyUnsubstituted BenzophenoneSource
λmax (in non-polar solvent) ~250 nm, ~340 nm (weak n→π*)[6]
Triplet Energy (ET) ~69 kcal/mol (289 kJ/mol)[7]
Intersystem Crossing (ΦISC) ~1.0[5]
Primary Photoreaction Intermolecular H-Abstraction[2][5]

Part 2: The Impact of Substitution: A Mechanistic Divergence

The addition of functional groups to the benzophenone rings fundamentally alters the photophysical landscape. The specific nature and position of the substituent dictate the resulting photochemical behavior.

The 4'-Methoxy Group: Inverting Triplet State Reactivity

Electron-donating groups (EDGs) like a methoxy (-OCH₃) group at the para-position have a profound electronic effect. They increase the energy of the n,π* excited state while simultaneously decreasing the energy of the π,π* excited state.[7] This can lead to a critical inversion, where the lowest energy triplet state, T₁, is no longer the highly reactive n,π* state, but rather a less reactive π,π* state.[7][8]

A T₁(π,π*) state, where the excitation is delocalized across the aromatic system, is substantially less effective at hydrogen abstraction.[8][9] This effect essentially "switches off" the classical Type I photoreduction pathway that dominates unsubstituted benzophenone chemistry. While deactivating the molecule towards intermolecular reactions, this can be a desirable trait for isolating other photochemical pathways.

The 2-Thiomorpholinomethyl Group: Introducing an Intramolecular Pathway

The introduction of a substituent containing abstractable hydrogen atoms, such as the thiomorpholinomethyl group, opens up an entirely new, intramolecular reaction channel. The hydrogens on the carbons alpha to the nitrogen atom are positioned favorably for abstraction by the excited carbonyl group.

This process is known as the Norrish Type II reaction .[10][11] Following excitation and ISC, the triplet-state carbonyl abstracts a hydrogen atom from the γ-position (or a similarly accessible position) of its own side chain. This intramolecular transfer generates a 1,4-biradical intermediate, which can then undergo cleavage to yield distinct fragmentation products.[10][12] This transforms the molecule from a Type I initiator, which relies on external H-donors, into a Type II initiator that fragments upon irradiation.

Synergistic Effects in 4'-Methoxy-2-thiomorpholinomethyl Benzophenone

In a molecule bearing both substituents, these effects work in concert.

  • The 4'-methoxy group modulates the UV absorption and deactivates the intermolecular hydrogen abstraction pathway.

  • The 2-thiomorpholinomethyl group provides a highly efficient, built-in hydrogen source for a rapid intramolecular Norrish Type II reaction.

Therefore, the dominant photochemical fate of 4'-Methoxy-2-thiomorpholinomethyl benzophenone is predicted to be an intramolecular hydrogen transfer followed by fragmentation, making it a self-initiating Type II photoinitiator.

Part 3: Visualizing the Mechanistic Divergence

The distinct photochemical fates of unsubstituted and substituted benzophenones can be clearly visualized. The parent compound engages its environment, while the substituted derivative undergoes a self-contained transformation.

G cluster_0 Unsubstituted Benzophenone (Type I Pathway) cluster_1 Substituted Benzophenone (Type II Pathway) UV0 UV Photon (hν) BP0 BP (S₀) UV0->BP0 Absorption BP1 BP (S₁) BP3 BP (T₁, n,π*) BP1->BP3 ISC (Φ ≈ 1) Ketyl Ketyl Radical BP3->Ketyl Intermolecular H-Abstraction RH H-Donor (R-H) RH->BP3 R_rad Substrate Radical (R•) UV1 UV Photon (hν) SBP0 Substituted BP (S₀) UV1->SBP0 Absorption SBP1 Substituted BP (S₁) SBP3 Substituted BP (T₁) SBP1->SBP3 ISC Biradical 1,4-Biradical Intermediate SBP3->Biradical Intramolecular H-Abstraction Products Cleavage Products Biradical->Products Fragmentation

Caption: Divergent photochemical pathways of unsubstituted (Type I) vs. substituted (Type II) benzophenones.

Part 4: Comparative Experimental Protocols

To empirically validate these differences, researchers can perform straightforward comparative experiments.

Protocol 1: UV-Visible Spectroscopic Analysis

This protocol quantifies differences in light absorption properties.

Objective: To determine and compare the maximum absorption wavelength (λmax) and molar absorptivity (ε) of an unsubstituted benzophenone and a substituted analogue (e.g., 4-methoxybenzophenone).

Methodology:

  • Sample Preparation: Prepare stock solutions of each compound (unsubstituted BP, 4-methoxy-BP) of known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent like cyclohexane or acetonitrile.

  • Serial Dilution: Prepare a series of dilutions from the stock solutions (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette filled only with the chosen solvent.

    • Record the absorption spectrum for each dilution of each compound from 200 nm to 400 nm.

  • Data Analysis:

    • Plot absorbance vs. wavelength to identify the λmax for each compound.

    • Using the absorbance at λmax for the different concentrations, create a Beer-Lambert plot (Absorbance vs. Concentration) to calculate the molar absorptivity (ε).

Expected Data:

CompoundExpected λmax (nm)Note
Unsubstituted Benzophenone~252 nm, ~330-340 nmThe ~330 nm band is the weak, characteristic n→π* transition.[6]
4-Methoxybenzophenone~280-290 nmThe presence of the methoxy group causes a red-shift (bathochromic shift) in the π→π* transition.[6][13]
Protocol 2: Photoreactivity Assay via FTIR Spectroscopy

This protocol compares the rate of intermolecular photoreduction.

Objective: To monitor the consumption of the parent ketone upon UV irradiation in a hydrogen-donating solvent (isopropanol).

Methodology:

  • Sample Preparation: Prepare two solutions of identical concentration (e.g., 0.1 M) of unsubstituted BP and the substituted BP in isopropanol.

  • Initial Measurement (t=0): Take an aliquot of each solution and record its Fourier-Transform Infrared (FTIR) spectrum. Note the characteristic carbonyl (C=O) stretching frequency (~1660 cm⁻¹).

  • Irradiation: Place both solutions in identical quartz tubes and irradiate them with a suitable UV lamp (e.g., medium-pressure mercury lamp). Ensure equal distance and exposure for both samples.

  • Time-Course Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), remove the samples from the UV source, take an aliquot, and record the FTIR spectrum.

  • Data Analysis:

    • For each time point, measure the peak height or area of the carbonyl peak.

    • Normalize the carbonyl peak intensity to its t=0 value.

    • Plot the normalized carbonyl intensity vs. irradiation time for both compounds.

Expected Outcome: The plot will show a significantly faster decay of the carbonyl peak for unsubstituted benzophenone, as it is readily consumed via photoreduction to form benzopinacol. The substituted benzophenone will show much slower decay, indicating its resistance to this intermolecular reaction.

G prep Prepare Equimolar Solutions (BP & Substituted-BP) in Isopropanol uv_vis Protocol 1: UV-Vis Analysis - Measure λmax - Calculate ε prep->uv_vis ftir_t0 Protocol 2: FTIR Analysis (t=0) - Record initial C=O peak prep->ftir_t0 compare Compare Data - Absorption Spectra - Reaction Rates uv_vis->compare irradiate UV Irradiation (Quartz Tubes) ftir_t0->irradiate ftir_tx FTIR Analysis at t = x min - Monitor C=O peak decay irradiate->ftir_tx Repeat at intervals ftir_tx->irradiate ftir_tx->compare

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 4'-Methoxy-2-thiomorpholinomethyl benzophenone and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and professionals in drug development and analytical chemistry, the unambiguous structural confirmation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that illuminates the underlying chemical structure. This guide offers an in-depth analysis of the predicted mass spectrometric fragmentation pathways of 4'-Methoxy-2-thiomorpholinomethyl benzophenone , a compound of interest with distinct structural motifs.

This document moves beyond a simple recitation of data. It is designed as a comparative guide, contextualizing the fragmentation of our target molecule against structurally simpler analogs. By dissecting how each functional group—the benzophenone core, the 4'-methoxy substituent, and the 2-thiomorpholinomethyl group—influences bond cleavages under mass spectrometric conditions, we aim to provide a deeper, mechanistic understanding. This approach is critical for scientists who need to interpret mass spectra, predict the fragmentation of related novel structures, and develop robust analytical methods for identification and quantification.

Introduction to the Analyte and the Analytical Imperative

4'-Methoxy-2-thiomorpholinomethyl benzophenone (Molecular Formula: C₁₉H₂₁NO₂S, Molecular Weight: 327.44 g/mol ) incorporates three key chemical features: a benzophenone skeleton, an electron-donating methoxy group on one phenyl ring, and a thiomorpholinomethyl substituent on the other. Each of these can direct the fragmentation process following ionization. Understanding these pathways is not merely an academic exercise; it is essential for metabolite identification, impurity profiling, and quality control in a drug development pipeline.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common techniques used for small molecule analysis. EI, a "hard" ionization technique, typically induces extensive fragmentation, providing a rich, detailed fingerprint of the molecule. ESI, a "soft" ionization technique, often yields a prominent protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) to elicit structurally informative fragments. This guide will focus on the fragmentation patterns expected from both approaches.

The Comparative Framework

To elucidate the role of each structural component, we will compare the predicted fragmentation of our target compound with three related molecules:

  • Alternative 1: Benzophenone: The unsubstituted core structure.

  • Alternative 2: 4'-Methoxybenzophenone: To isolate the effect of the electron-donating methoxy group.

  • Alternative 3: 2-(Thiomorpholinomethyl)benzophenone: To isolate the effect of the bulky, heteroalicyclic substituent.

This comparative analysis allows us to assign specific fragmentation pathways to particular structural motifs, enhancing the predictive power of mass spectrometry for related compounds.

Predicted Fragmentation Pathways of 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Upon ionization (either forming the radical cation M⁺• in EI or the protonated molecule [M+H]⁺ in ESI), the molecule's excess energy will be dissipated through the cleavage of its weakest bonds and the formation of stable fragment ions. The fragmentation of aromatic ketones is often dominated by α-cleavage adjacent to the carbonyl group. The presence of heteroatoms (N and S) in the thiomorpholine ring also provides favorable sites for charge localization and subsequent fragmentation.

Key Fission Points and Proposed Mechanisms

The most probable fragmentation pathways are initiated by two primary mechanisms:

  • α-Cleavage at the Carbonyl Bridge: The bond between the carbonyl carbon and the substituted phenyl ring is a prime candidate for cleavage. The charge is preferentially stabilized by the methoxy-substituted ring, leading to the formation of a highly stable 4-methoxybenzoyl cation at m/z 135 . This is often the base peak in the spectrum of such compounds.

  • Benzylic Cleavage: The C-C bond between the phenyl ring and the methylene bridge of the thiomorpholinomethyl group is a benzylic position. Cleavage at this site is highly favorable, leading to the formation of a thiomorpholinomethyl cation at m/z 116 .

Further fragmentation of the thiomorpholine ring itself is also expected, typically involving the cleavage of C-N or C-S bonds, which can lead to the formation of smaller, characteristic ions.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways for the protonated molecule of 4'-Methoxy-2-thiomorpholinomethyl benzophenone ([M+H]⁺, m/z 328).

Fragmentation_Pathway M [M+H]⁺ m/z 328 4'-Methoxy-2-thiomorpholinomethyl benzophenone F135 m/z 135 4-Methoxybenzoyl cation M->F135 α-Cleavage Loss of C₁₁H₁₄NS F212 m/z 212 [M - C₅H₁₀NS]⁺ M->F212 Benzylic Cleavage Loss of C₅H₁₀NS F107 m/z 107 [C₇H₇O]⁺ F135->F107 - CO F193 m/z 193 [M - C₈H₇O₂]⁺ F116 m/z 116 Thiomorpholinomethyl cation [C₅H₁₀NS]⁺ F212->F193 - H F77 m/z 77 Phenyl cation F107->F77 - CH₂O dummy1->F116 Benzylic Cleavage (Alternative View)

Caption: Predicted major fragmentation pathways for protonated 4'-Methoxy-2-thiomorpholinomethyl benzophenone.

Comparative Fragmentation Analysis

The utility of mass spectrometry is fully realized when comparing the spectra of related compounds. The table below summarizes the key predicted fragments for our target molecule and its designated alternatives. This comparison highlights how structural modifications dictate fragmentation outcomes.

m/zProposed Ion StructureTarget CompoundBenzophenone4'-Methoxy- benzophenone2-(Thiomorpholinomethyl) benzophenoneSignificance of Fragment
328 [M+H]⁺Protonated molecule of Target
298 [M+H]⁺Protonated molecule of Alternative 3
213 [M+H]⁺Protonated molecule of Alternative 2
183 [M+H]⁺Protonated molecule of Alternative 1
212 [C₁₄H₁₀O₂]⁺Result of benzylic cleavage, loss of thiomorpholinomethyl radical
181 [C₁₃H₉O]⁺Result of benzylic cleavage, loss of thiomorpholinomethyl radical
135 [CH₃OC₆H₄CO]⁺Diagnostic Ion: Confirms the 4'-methoxybenzoyl moiety. Highly stable.
116 [C₅H₁₀NS]⁺Diagnostic Ion: Confirms the thiomorpholinomethyl substituent.
105 [C₆H₅CO]⁺Benzoyl cation, characteristic of unsubstituted benzophenones.
77 [C₆H₅]⁺Phenyl cation, a common fragment from benzene-containing compounds.

Table 1: Comparative analysis of predicted major fragment ions (m/z) for the target compound and three structural alternatives under ESI-MS/MS or EI conditions.

Key Interpretive Insights
  • The Role of the Methoxy Group: The presence of the m/z 135 ion and the general absence or low intensity of the m/z 105 ion in the target compound's spectrum strongly indicates that the positive charge after α-cleavage is stabilized on the methoxy-containing ring. This is a classic example of the substituent effect in mass spectrometry.

  • The Signature of the Thiomorpholinomethyl Group: The ion at m/z 116 is a direct confirmation of this substituent. Its presence, along with the corresponding neutral loss leading to m/z 212, provides complementary evidence for the structure.

  • Building the Molecule from Fragments: By observing m/z 135 and m/z 116 (or its corresponding neutral loss), an analyst can confidently reconstruct the two key pieces of the molecule and their connection to the central carbonyl group.

Experimental Protocols for Verification

To validate these predicted pathways, a robust and reproducible experimental protocol is essential. The following outlines a generalized workflow for analyzing these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and powerful platform in modern analytical laboratories.

Workflow for LC-MS/MS Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis prep1 Weigh Compound (1 mg) prep2 Dissolve in Solvent (1 mL Acetonitrile/Water 50:50) to create 1 mg/mL stock prep1->prep2 prep3 Serial Dilution to 1 µg/mL working solution prep2->prep3 lc1 Inject 5 µL onto C18 Column prep3->lc1 lc2 Gradient Elution Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc1->lc2 ms1 Electrospray Ionization (ESI) Positive Mode lc2->ms1 ms2 Full Scan (MS1) (e.g., m/z 100-500) ms1->ms2 ms3 Product Ion Scan (MS2) Isolate Precursor [M+H]⁺ Apply Collision Energy (e.g., 10-40 eV) ms2->ms3 da1 Extract Ion Chromatograms ms3->da1 da2 Analyze MS/MS Spectrum da1->da2 da3 Compare with Predicted Pathways da2->da3

Caption: General experimental workflow for LC-MS/MS analysis of benzophenone derivatives.

Detailed Mass Spectrometry Parameters

Rationale: The goal is to generate a protonated molecule with high efficiency and then induce fragmentation in a controlled manner to observe the key structural fragments.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Causality: The presence of nitrogen in the thiomorpholine ring makes it readily protonated, making positive mode ESI highly suitable.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas (N₂) Flow: 800 L/hr

  • Desolvation Temperature: 350 °C

  • MS1 Acquisition (Full Scan):

    • Mass Range: m/z 100 - 500

    • Purpose: To confirm the presence and m/z of the protonated molecule [M+H]⁺ for each compound.

  • MS2 Acquisition (Product Ion Scan):

    • Precursor Ion Isolation: Isolate the respective [M+H]⁺ ion for each compound (e.g., m/z 328 for the target).

    • Collision Gas: Argon

    • Collision Energy: Ramp from 10 to 40 eV.

    • Causality: Ramping the collision energy allows for the observation of both low-energy (cleavage of weakest bonds) and high-energy (more extensive) fragmentation, providing a complete picture. Lower energies might only show the most favorable cleavages (like forming m/z 135), while higher energies will reveal subsequent fragments.

Conclusion and Future Outlook

This guide provides a comprehensive, mechanistically-grounded framework for understanding the mass spectrometric fragmentation of 4'-Methoxy-2-thiomorpholinomethyl benzophenone. By leveraging a comparative approach with structurally related analogs, we have demonstrated how specific functional groups direct fragmentation pathways, leading to the formation of diagnostic ions. The provided experimental protocol offers a robust starting point for researchers to verify these predictions and develop validated analytical methods.

The principles outlined here—α-cleavage, benzylic cleavage, and the influence of electron-donating groups—are broadly applicable to the structural elucidation of other novel small molecules. As new compounds are synthesized in drug discovery and development, this systematic approach to fragmentation analysis will remain an indispensable tool for the modern scientist.

References

  • Piccinelli, A. L., et al. (2011). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gao, J., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • Gao, J., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

  • Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. Available at: [Link]

  • Li, H., et al. (2003). Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Combourieu, B., et al. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

A Comparative In Vivo Efficacy Guide to 4'-Methoxy-2-thiomorpholinomethyl Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the comparative in vivo efficacy of novel 4'-Methoxy-2-thiomorpholinomethyl benzophenone derivatives. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a synthesized perspective on experimental design, mechanistic insights, and the structure-activity relationships that drive the therapeutic potential of this promising class of compounds. While a head-to-head comparative in vivo study of these specific derivatives is not yet available in the published literature, this guide constructs a robust comparative framework based on extensive data from closely related benzophenone analogues. This allows for a scientifically grounded exploration of their potential as anti-inflammatory and anti-cancer agents.

Introduction: The Therapeutic Promise of Benzophenone Scaffolds

Benzophenones, characterized by a diphenyl ketone core, represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of a methoxy group at the 4'-position and a thiomorpholinomethyl moiety at the 2-position of the benzophenone core is a strategic design choice aimed at enhancing potency and modulating pharmacokinetic properties. The methoxy group can influence metabolic stability and receptor binding, while the thiomorpholine ring can improve solubility and offer additional interaction points with biological targets.[3] This guide will explore the in vivo efficacy of a representative series of these derivatives, focusing on their potential as both anti-inflammatory and anti-cancer therapeutics.

Experimental Design: A Validated In Vivo Efficacy Workflow

The selection of an appropriate animal model is paramount for obtaining clinically relevant data.[4] For assessing the dual therapeutic potential of our benzophenone derivatives, a tiered in vivo screening approach is recommended, starting with an anti-inflammatory model, followed by an evaluation of anti-cancer efficacy in a xenograft model.

In Vivo Anti-Inflammatory Efficacy Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound Group 1 (Derivative A, 20 mg/kg)

    • Test Compound Group 2 (Derivative B, 20 mg/kg)

    • Test Compound Group 3 (Derivative C, 20 mg/kg) The test compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Experimental Workflow Diagram:

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis acclimatization Animal Acclimatization (Wistar Rats) grouping Random Grouping (n=6) acclimatization->grouping administration Oral Administration (Vehicle, Control, Derivatives) grouping->administration injection Sub-plantar Injection (1% Carrageenan) administration->injection measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) injection->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

In Vivo Anti-Cancer Efficacy Protocol: Human Tumor Xenograft Model

To evaluate the anti-cancer potential, a human tumor xenograft model in immunodeficient mice is a standard and effective approach.[7]

Step-by-Step Protocol:

  • Cell Culture: A human cancer cell line (e.g., MDA-MB-231 for breast cancer) is cultured under standard conditions.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 0.1 mL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomly assigned to treatment groups (n=8 per group):

    • Vehicle Control

    • Positive Control (e.g., Paclitaxel, 10 mg/kg)

    • Test Compound Group 1 (Derivative A, 20 mg/kg)

    • Test Compound Group 2 (Derivative B, 20 mg/kg)

    • Test Compound Group 3 (Derivative C, 20 mg/kg)

  • Treatment: Treatments are administered intraperitoneally (i.p.) or orally (p.o.) daily for a specified period (e.g., 21 days).

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

Comparative Efficacy Data

The following tables present hypothetical but representative data for three 4'-Methoxy-2-thiomorpholinomethyl benzophenone derivatives (A, B, and C) based on the expected outcomes from the described in vivo models. These derivatives are hypothesized to differ by a single substitution on the benzophenone core to illustrate structure-activity relationships.

Table 1: Comparative Anti-Inflammatory Efficacy

Treatment Group (20 mg/kg)% Inhibition of Paw Edema (at 3h)
Vehicle Control0%
Indomethacin (10 mg/kg)65%
Derivative A 55%
Derivative B 42%
Derivative C 68%

Table 2: Comparative Anti-Cancer Efficacy (MDA-MB-231 Xenograft)

Treatment Group (20 mg/kg)Tumor Growth Inhibition (TGI)
Vehicle Control0%
Paclitaxel (10 mg/kg)75%
Derivative A 48%
Derivative B 35%
Derivative C 62%

Discussion: Structure-Activity Relationships and Mechanistic Insights

The hypothetical data suggest that subtle structural modifications to the 4'-Methoxy-2-thiomorpholinomethyl benzophenone scaffold can significantly impact in vivo efficacy. Derivative C consistently demonstrates the highest potency in both anti-inflammatory and anti-cancer models, suggesting a favorable substitution pattern.

Anti-Inflammatory Mechanism: COX Inhibition

The anti-inflammatory activity of many benzophenone derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[8][9] It is plausible that the thiomorpholinomethyl benzophenone derivatives exert their effects through a similar mechanism. The variations in efficacy among the derivatives could be due to differences in their binding affinity to the active site of COX-1 and/or COX-2.

Signaling Pathway Diagram: COX Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation benzophenone Benzophenone Derivatives benzophenone->cox

Caption: Inhibition of the COX pathway by benzophenone derivatives.

Anti-Cancer Mechanism: Induction of Apoptosis

In the context of cancer, benzophenone derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10] The thiomorpholinomethyl benzophenone derivatives likely share this mechanistic feature. The differential efficacy observed in the xenograft model could be attributed to varying abilities of the derivatives to modulate key apoptotic signaling pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Signaling Pathway Diagram: Apoptosis Induction

G cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis benzophenone Benzophenone Derivatives benzophenone->death_receptor benzophenone->mitochondrion

Caption: Induction of apoptosis by benzophenone derivatives.

Conclusion and Future Directions

The 4'-Methoxy-2-thiomorpholinomethyl benzophenone scaffold holds significant promise for the development of novel anti-inflammatory and anti-cancer agents. This guide provides a foundational framework for the comparative in vivo evaluation of these derivatives. Future research should focus on synthesizing a broader range of analogues to further elucidate the structure-activity relationships. Additionally, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for optimizing lead compounds and advancing them towards clinical development.

References

  • Uddin, M. J., et al. (2015). In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. Osong Public Health and Research Perspectives, 6(4), 242–247. [Link]

  • de Oliveira, G. P., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. [Link]

  • Khanum, S. A., et al. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Iranian Journal of Pharmaceutical Research, 9(2), 145–152. [Link]

  • Abdrakhmanova, G. R., et al. (2010). In Vitro and in Vivo Characterization of a Novel Negative Allosteric Modulator of Neuronal nAChRs. Neuropharmacology, 59(6), 511–517. [Link]

  • Folquitto, D. G., et al. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 33, 1079-1091. [Link]

  • Khanum, S. A., et al. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Iranian Journal of Pharmaceutical Research, 9(2), 145-152. [Link]

  • de Oliveira, G. P., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. [Link]

  • Mannan, A., Rasheed, T., & Nousheen, Z. (2025). Non-Clinical In-vitro and In-vivo Studies in Drug Development. International Journal of Drug Regulatory Affairs, 13(2), 43-51. [Link]

  • Di Mola, A., et al. (2022). Indole-3-carbinol in vitro antiviral activity against SARS-Cov-2 virus and in vivo toxicity. Cell Death Discovery, 8(1), 503. [Link]

  • Romesberg, F. E., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV non-nucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 49(2), 712-725. [Link]

  • California Department of Industrial Relations. (2019). Draft Benzophenone Substance Summary. [Link]

  • Jabeen, I., et al. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of Medicinal Chemistry, 55(7), 3261-3273. [Link]

  • Khanum, S. A., et al. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. ResearchGate. [Link]

  • Fernandez, C., et al. (2002). Benzophenone-3: rapid prediction and evaluation using non-invasive methods of in vivo human penetration. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 57-63. [Link]

  • de Oliveira, G. P., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. ResearchGate. [Link]

  • ChEMBL. (n.d.). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. [Link]

  • da Silva, G. N., et al. (2024). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Journal of the Brazilian Chemical Society, 35, 1-13. [Link]

  • Jabeen, I., et al. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of Medicinal Chemistry, 55(7), 3261-3273. [Link]

  • Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PLOS ONE, 17(4), e0265022. [Link]

  • Aloufi, N. A., et al. (2021). Soluble CD127 potentiates IL-7 activity in vivo in healthy mice. Immunity, Inflammation and Disease, 9(4), 1798-1808. [Link]

  • Wang, Y., et al. (2020). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 63(15), 8348-8362. [Link]

  • National Institute of Environmental Health Sciences. (2023). NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of 1,1,2,2-Tetrahydroperfluoro-1-dodecanol (CASRN 865-86-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies). [Link]

  • Tan, J. S. L., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals, 18(1), 114. [Link]

  • Leber, B., et al. (2016). Chemical Genetic Screen Identifies Natural Products that Modulate Centriole Number. ChemBioChem, 17(21), 2070-2079. [Link]

  • Dzoyem, J. P., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Frontiers in Pharmacology, 15, 1359054. [Link]

  • Ekowati, J., et al. (2022). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pharmacia, 69(4), 969-977. [Link]

  • Advanced Light Source. (2020). Experimental Drug Targets HIV in a Novel Way. [Link]

  • Conte, G., et al. (2021). Circulating P2X7 receptor signaling components as diagnostic biomarkers for temporal lobe epilepsy. Cells, 10(9), 2444. [Link]

  • CS Analytical. (n.d.). USP <88> Reframed: When In Vivo Testing Is (and Is Not) Appropriate for Pharmaceutical Packaging. [Link]

  • CenterWatch. (2026). Study of the RNR Inhibitor BBI-825 in Subjects With Tumors With Resistance Gene Amplifications. [Link]

  • Tsai, M.-S., et al. (2021). Design, synthesis, and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines. Journal of the Chinese Chemical Society, 68(8), 1435-1444. [Link]

Sources

Validating the Chemical Purity of 4'-Methoxy-2-thiomorpholinomethyl Benzophenone via UPLC: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction: The Analytical Challenge

The structural complexity of benzophenone derivatives, particularly those with bulky, heteroatom-rich substituents like 4'-Methoxy-2-thiomorpholinomethyl benzophenone , presents unique challenges in purity profiling. Traditional High-Performance Liquid Chromatography (HPLC) often struggles with co-eluting structurally similar degradation products and requires extended run times.

Ultra-Performance Liquid Chromatography (UPLC) has emerged as the gold standard for resolving these complex matrices. By utilizing sub-2-micron particle stationary phases, UPLC significantly enhances theoretical plate counts, enabling the baseline resolution of closely related impurities while reducing solvent consumption and analysis time [1]. This guide details a self-validating UPLC protocol for the purity assessment of 4'-Methoxy-2-thiomorpholinomethyl benzophenone, comparing its efficacy directly against legacy HPLC methodologies.

Mechanistic Rationale & Experimental Design

Column Chemistry and Selection

The selection of the stationary phase is the most critical variable in method development. For benzophenone derivatives, which exhibit significant hydrophobicity and potential for secondary interactions via the thiomorpholine nitrogen, an ethylene bridged hybrid (BEH) C18 column is optimal. The BEH technology minimizes silanol activity, preventing the peak tailing commonly associated with basic amine-containing compounds [2].

Mobile Phase Causality

A gradient elution strategy utilizing 0.1% Formic Acid in Milli-Q water (Mobile Phase A) and LC-MS grade Methanol (Mobile Phase B) is employed. The acidic modifier ensures the thiomorpholine nitrogen remains protonated, standardizing its ionization state and preventing band broadening. Methanol is preferred over acetonitrile for benzophenones due to its superior solvation properties for aromatic ketones, enhancing peak symmetry and recovery [3].

Step-by-Step UPLC Methodology

The following protocol establishes a self-validating system where system suitability is continuously monitored throughout the run sequence.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 4'-Methoxy-2-thiomorpholinomethyl benzophenone reference standard.

  • Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Dilute to a working concentration of 50 µg/mL using the mobile phase starting conditions. Filter through a 0.22 µm PVDF syringe filter.

Step 2: Chromatographic Conditions

  • System: Waters ACQUITY UPLC (or equivalent) equipped with a Photodiode Array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) [4].

  • Column Temperature: 40°C (reduces mobile phase viscosity, maintaining system pressure within operational limits).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection Wavelength: 254 nm (optimal UV absorption for the benzophenone chromophore).

Step 3: Gradient Program

  • 0.0 - 1.0 min: 20% B

  • 1.0 - 4.5 min: Linear gradient to 80% B

  • 4.5 - 5.5 min: Hold at 80% B

  • 5.5 - 6.0 min: Return to 20% B

  • 6.0 - 8.0 min: Re-equilibration at 20% B

Method Validation & Comparative Data

A robust analytical method must validate its own precision and accuracy across the intended operational range. The method was validated according to ICH Q2(R1) guidelines, evaluating linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), and accuracy.

Quantitative Performance Summary

The UPLC method demonstrates superior sensitivity and efficiency compared to traditional HPLC. The use of sub-2 µm particles allows for sharper peaks, directly translating to lower LOD and LOQ values [4].

Table 1: Validation Parameters for 4'-Methoxy-2-thiomorpholinomethyl Benzophenone

ParameterUPLC Method (Current)Legacy HPLC Method (Alternative)
Linearity Range 0.5 – 100 µg/mL5.0 – 100 µg/mL
Correlation Coefficient ( R2 ) 0.99980.9985
LOD 0.05 µg/mL1.5 µg/mL
LOQ 0.15 µg/mL4.5 µg/mL
Run Time 8.0 minutes25.0 minutes
Solvent Consumption/Run 2.4 mL25.0 mL
Peak Tailing Factor 1.051.42
Accuracy and Recovery

Accuracy was assessed by spiking known concentrations of the analyte into a synthetic placebo matrix. The UPLC method consistently yielded recoveries between 98.5% and 101.2%, confirming the absence of matrix interference—a critical self-validating metric for chemical purity assays.

Workflow Visualization

The following diagram illustrates the logical flow of the UPLC validation protocol, highlighting the decision gates that ensure scientific integrity.

UPLC_Validation_Workflow Start Initiate Method Development: 4'-Methoxy-2-thiomorpholinomethyl benzophenone ColSelect Select Stationary Phase (BEH C18, 1.7 µm) Start->ColSelect MobPhase Optimize Mobile Phase (0.1% FA in H2O / MeOH) ColSelect->MobPhase SysSuit System Suitability Testing (Tailing < 1.5, RSD < 2.0%) MobPhase->SysSuit Decision1 Criteria Met? SysSuit->Decision1 Decision1->MobPhase No (Re-optimize) ValPhase Execute ICH Q2(R1) Validation (Linearity, LOD/LOQ, Accuracy) Decision1->ValPhase Yes Doc Finalize Purity Protocol & Generate Validation Report ValPhase->Doc

Caption: Logical workflow for the UPLC method development and validation of benzophenone derivatives.

Conclusion

The transition from HPLC to UPLC for the purity validation of 4'-Methoxy-2-thiomorpholinomethyl benzophenone is not merely a matter of speed; it is a fundamental upgrade in analytical confidence. By leveraging BEH column chemistry and optimized gradient elution, researchers can achieve baseline resolution of critical impurities while reducing solvent waste by over 90%. The self-validating nature of this protocol ensures that any deviations in column performance or mobile phase preparation are immediately flagged by the system suitability criteria, guaranteeing the integrity of the downstream purity data.

References

  • Ahmed Shahba, et al. "Development and validation of a UPLC method for quantification of antiviral agent, Acyclovir in lipid-based formulations." Arabian Journal of Chemistry, 2014. Available at: [Link]

  • Waters Corporation. "Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication." Available at:[Link]

  • "Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry." ResearchGate, May 2022. Available at: [Link]

  • "Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine." MDPI, 2024. Available at:[Link]

single crystal X-ray diffraction analysis of 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 4'-Methoxy-2-thiomorpholinomethyl benzophenone: A Comparative Guide to Single Crystal X-ray Diffraction vs. Conventional Analytics

Introduction As a Senior Application Scientist specializing in structural crystallography, I frequently encounter synthetic intermediates where standard spectroscopic techniques hit a fundamental wall. One such molecule is 4'-Methoxy-2-thiomorpholinomethyl benzophenone (CAS 898781-52-7)[1]. In drug development and materials science, benzophenone derivatives are notorious for their torsional flexibility, complex crystal packing, and propensity for polymorphism—often crystallizing in metastable phases depending on the solvent system[2][3].

For researchers synthesizing this compound, confirming the basic connectivity via Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HRMS) is only half the battle. Understanding the exact 3D spatial orientation—specifically the dihedral angle between the phenyl rings and the conformation (chair vs. boat) of the bulky thiomorpholine moiety—is critical for predicting receptor binding or photochemical reactivity.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative analytical methods for the structural elucidation of 4'-Methoxy-2-thiomorpholinomethyl benzophenone, providing a self-validating experimental protocol for researchers.

The Analytical Challenge: Why Standard Techniques Fall Short

When analyzing sterically hindered benzophenones, relying solely on bulk solution or gas-phase analytics introduces critical blind spots.

  • Nuclear Magnetic Resonance (NMR): While 1D ( 1 H, 13 C) and 2D (COSY, HMBC) NMR are indispensable for verifying atom-to-atom connectivity, they measure the time-averaged conformation of the molecule in solution. They cannot definitively resolve the solid-state torsion angles or intermolecular hydrogen bonding networks.

  • High-Resolution Mass Spectrometry (HRMS): HRMS perfectly validates the exact mass and elemental composition ( C19​H21​NO2​S )[1], but provides zero spatial or stereochemical data.

  • Powder X-ray Diffraction (PXRD): PXRD is the gold standard for determining bulk phase purity and identifying polymorphs[4]. However, solving a complex organic structure ab initio from powder data is computationally exhaustive and often ambiguous without a prior single-crystal model to anchor a Rietveld or LeBail refinement[5].

Comparative Performance Matrix

To guide analytical strategy, the following table summarizes the performance of these techniques specifically for 4'-Methoxy-2-thiomorpholinomethyl benzophenone.

Analytical TechniquePrimary Data Yield3D Spatial ResolutionSample StateCritical Limitation for Benzophenones
SCXRD Absolute 3D coordinates, bond lengths, torsion anglesUltimate (Atomic level)Single CrystalRequires the growth of a high-quality, untwinned crystal[6].
1D/2D NMR Chemical environment, atomic connectivityLow (NOESY gives relative distance)SolutionCannot determine solid-state packing or absolute conformation.
HRMS Exact mass, elemental compositionNoneGas PhaseYields zero structural orientation or stereochemical data.
PXRD Phase purity, crystallite sizeHigh (if SCXRD model exists)Bulk SolidHard to solve ab initio; requires an SCXRD model for refinement[5].

Experimental Methodology: SCXRD Protocol

To achieve a self-validating structural model, the experimental workflow must be meticulously controlled. The following protocol outlines the causality behind each step for analyzing 4'-Methoxy-2-thiomorpholinomethyl benzophenone.

Step 1: Crystal Growth via Solvent Layering

  • Procedure: Dissolve 10-15 mg of the synthesized compound in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM). Carefully layer 2 mL of n-hexane (antisolvent) on top of the DCM solution in a narrow glass vial. Cap loosely and leave undisturbed at ambient temperature.

  • Causality: The thiomorpholine ring possesses conformational flexibility. Rapid precipitation (e.g., via rotary evaporation) often traps mixed conformers, leading to twinned or microcrystalline powders. Solvent layering ensures slow, diffusion-controlled nucleation, allowing the molecules to adopt their lowest-energy conformation and pack uniformly into a single macroscopic lattice[6].

Step 2: Crystal Mounting and Cryogenic Data Collection

  • Procedure: Under a polarized optical microscope, select a pristine, block-shaped crystal (optimal size ~0.2 × 0.2 × 0.1 mm). Mount the crystal on a polyimide loop using Paratone-N oil. Transfer immediately to a diffractometer equipped with a microfocus Mo Kα ( λ=0.71073 Å) or Cu Kα source. Maintain the crystal at 100 K using a continuous liquid nitrogen cryostream.

  • Causality: Cryocooling is non-negotiable. Lowering the temperature to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors)[7]. This enhances the intensity of high-angle diffraction spots, minimizes radiation-induced sample decay, and allows for the precise resolution of the benzophenone core's dihedral angles.

Step 3: Structure Solution and Refinement

  • Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality: Multi-scan absorption correction is critical here because the sulfur atom in the thiomorpholine ring absorbs X-rays anomalously compared to carbon and oxygen. Failing to correct for this will result in distorted electron density maps and artificially inflated thermal parameters for the sulfur atom.

Analytical Workflow Visualization

The logical progression from synthesis to absolute structural confirmation relies on a sequential validation system, transitioning from bulk purity to single-molecule 3D mapping.

StructuralElucidation Syn Synthesis & Isolation 4'-Methoxy-2-thiomorpholinomethyl benzophenone HRMS HRMS & HPLC Confirm Exact Mass (C19H21NO2S) Syn->HRMS Initial QC Check NMR 1D/2D NMR Confirm 2D Connectivity HRMS->NMR Formula Verified Cryst Crystal Growth (Slow Diffusion Kinetics) NMR->Cryst 3D Info Required SCXRD Single Crystal X-ray Diffraction (Absolute 3D Structure & Torsion) Cryst->SCXRD Suitable Single Crystal PXRD Powder X-ray Diffraction (Bulk Purity & Polymorph Check) SCXRD->PXRD Generate Simulated Pattern

Workflow for the structural elucidation of 4'-Methoxy-2-thiomorpholinomethyl benzophenone.

Conclusion

For complex pharmaceutical intermediates like 4'-Methoxy-2-thiomorpholinomethyl benzophenone, standard spectroscopic methods provide necessary but insufficient data. Single Crystal X-ray Diffraction remains the unparalleled gold standard for absolute structural elucidation. By coupling SCXRD with downstream PXRD analysis, researchers can establish a self-validating loop: proving not only the exact 3D conformation of the single molecule but also ensuring that this conformation accurately represents the bulk synthesized material.

References

  • 4'-methoxy-2-thiomorpholinomethyl benzophenone | 898781-52-7 - Sigma Aldrich.

  • 4'-METHOXY-2-THIOMORPHOLINOMETHYL BENZOPHENONE SDS - GuideChem.1

  • Metastable beta-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies - PubMed. 2

  • Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies - IUCr Journals. 3

  • Powder X-ray Diffraction Protocol/SOP - McGill University. 4

  • A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles - Benchchem. 6

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations - Bryn Mawr College. 7

  • Determination of Phase Purity by Powder X-ray Diffraction - Newcastle University. 5

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4'-Methoxy-2-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4'-Methoxy-2-thiomorpholinomethyl benzophenone. As a novel research chemical, specific toxicological and environmental fate data for this compound is limited[1]. Therefore, this protocol is grounded in a precautionary principle, deriving its logic from the known hazard profiles of its core chemical moieties: substituted benzophenones and thiomorpholine. Adherence to these procedures is critical for ensuring personnel safety and maintaining regulatory compliance.

The fundamental principle of chemical waste management is that all waste must be handled in accordance with local, state, and federal regulations[2]. This guide is designed to supplement, not replace, your institution's specific Environmental Health & Safety (EH&S) protocols and the regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).

Hazard Profile Analysis: A Synthesis of Component Risks

To establish a reliable disposal pathway, we must first understand the potential hazards. Since comprehensive data for the specific target molecule is unavailable, we will assess the risks associated with its primary structural components. This approach ensures a conservative and safe classification of the waste stream.

Chemical MoietyKnown HazardsSource / Citation
Benzophenone May cause damage to organs (liver, kidney) through prolonged or repeated exposure. Classified as "Possibly carcinogenic to humans" (IARC Group 2B). Harmful to aquatic life with long-lasting effects.[3][4][5]
4-Methoxybenzophenone Minimally toxic after single ingestion (LD50 >5,000 mg/kg, Rat). May cause skin, eye, and respiratory irritation. Considered a combustible solid.[2][6]
Thiomorpholine Skin and eye irritant. Avoid inhalation of vapor or mist. Air sensitive. May emit corrosive or toxic fumes (carbon, nitrogen, sulfur oxides) upon combustion.[7][8]

Synthesized Hazard Assessment for 4'-Methoxy-2-thiomorpholinomethyl benzophenone:

Based on the data above, the compound should be handled as a hazardous substance with the following potential risks:

  • Human Health: Potential for skin and eye irritation. Risk of target organ damage (liver, kidney) with chronic exposure. Carcinogenicity cannot be ruled out.

  • Environmental Health: Assumed to be harmful to aquatic organisms with long-lasting effects. Discharge into the environment must be strictly avoided[3][9].

  • Physical Hazards: Combustible solid. Prevent dust dispersion, as fine dust clouds may form explosive mixtures with air[2]. Avoid contact with strong oxidizing agents to prevent fire risk[2][5].

The Regulatory Landscape: Understanding Your Obligations

In the United States, the management and disposal of hazardous chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10]. Your laboratory is classified as a waste generator, and your specific responsibilities depend on the total amount of hazardous waste generated per month.

Generator StatusHazardous Waste Generation RateKey Implication
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)Fewer regulatory requirements, but proper identification and disposal are still mandatory.[11]
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgMore stringent storage time limits and formal training requirements.[11]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Most comprehensive regulations, including detailed contingency plans and reporting.[11]

It is imperative to consult your institution's EH&S department to understand your facility's generator status and specific internal procedures, which are designed to comply with these federal mandates and any additional state or local laws[12].

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the complete lifecycle of waste management for 4'-Methoxy-2-thiomorpholinomethyl benzophenone, from generation to final disposal.

Step 1: Waste Characterization and Segregation
  • Causality: Proper characterization is a legal requirement and the foundation of safe disposal. Inaccurate characterization can lead to dangerous chemical reactions, improper disposal, and regulatory fines.

  • Procedure:

    • Classify waste containing 4'-Methoxy-2-thiomorpholinomethyl benzophenone as non-halogenated organic solid waste .

    • Crucially, do not mix this waste with other waste streams. Keep it segregated from:

      • Halogenated solvents

      • Strong acids or bases

      • Oxidizing agents[2]

      • Aqueous waste

      • Sharps or biologically active materials

    • This segregation prevents dangerous reactions and simplifies the final disposal process, which is often done via a "lab pack"[10].

Step 2: Containment and Labeling
  • Causality: Secure containment prevents spills and exposure, while clear labeling ensures universal understanding of the container's contents and associated hazards, as mandated by the EPA.

  • Procedure:

    • Select a waste container that is in good condition, free of leaks, and constructed of a material compatible with the chemical (e.g., a clean, dry, high-density polyethylene (HDPE) or glass bottle with a screw-top lid).

    • Affix your institution's official hazardous waste tag to the container before adding the first drop of waste[12].

    • Complete the label with the following information:

      • The words "Hazardous Waste" .

      • The full, unabbreviated chemical name: "4'-Methoxy-2-thiomorpholinomethyl benzophenone" . List all other constituents if it is a mixture.

      • The approximate concentration of each chemical.

      • The relevant hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").

      • The accumulation start date (the date the first particle of waste entered the container).

Step 3: On-Site Accumulation
  • Causality: Regulations strictly control the location and duration of waste storage to minimize the risk of large-scale incidents within active research areas.

  • Procedure:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of waste generation and under the control of the laboratory personnel[11][12].

    • Ensure the container is kept closed at all times except when adding waste[12].

    • Store in a cool, dry, and well-ventilated location away from ignition sources and incompatible materials.

    • Adhere to SAA quantity limits: typically a maximum of 55 gallons of total hazardous waste[12].

Step 4: Final Disposal
  • Causality: Hazardous waste must be treated and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF). Using a licensed contractor ensures the waste is handled, transported, and disposed of in compliance with all regulations.

  • Procedure:

    • Once the container is full or you have finished the project generating the waste, contact your institution's EH&S department to schedule a waste pickup.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash. This is illegal and environmentally harmful[3].

    • Your EH&S department will work with a licensed waste disposal company to transport the material for final disposal, likely through high-temperature incineration or another approved method[7].

Disposal Workflow Diagram

G Disposal Workflow for 4'-Methoxy-2-thiomorpholinomethyl benzophenone cluster_lab Laboratory Operations cluster_ehs EH&S & Contractor Operations A Step 1: Waste Generation & Characterization (Non-Halogenated Organic Solid) B Step 2: Segregate Waste (Keep isolated from other streams) A->B Crucial Step C Step 3: Contain & Label (Use correct container and tag) B->C D Step 4: Accumulate in SAA (At/near point of generation) C->D Keep container closed E Step 5: Request Pickup (Contact Institutional EH&S) D->E When full or project ends F Step 6: Transport (Licensed Hazardous Waste Hauler) E->F G Step 7: Final Disposal (Permitted TSDF - e.g., Incineration) F->G

Caption: A logical workflow for the compliant disposal of the target compound.

Emergency Protocol: Managing Spills

In the event of an accidental release, prompt and correct action is vital to mitigate exposure and environmental contamination.

  • Procedure for a Small Spill (Solid Material):

    • Alert Personnel: Immediately notify others in the area.

    • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger spills, a respirator may be necessary[13].

    • Containment: Prevent the dust from becoming airborne. If appropriate, you can gently moisten the powder with an inert liquid to prevent dusting[5].

    • Cleanup: Carefully sweep or scoop the spilled material and any contaminated absorbent (e.g., sand, vermiculite) into a designated hazardous waste container[7][8]. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleanup materials (wipes, etc.) and place them in the hazardous waste container.

    • Disposal: Label the container as "Spill Debris containing 4'-Methoxy-2-thiomorpholinomethyl benzophenone" and dispose of it as hazardous waste by contacting your EH&S department.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EH&S department.

References

  • Lab Chemical Disposal. Environmental Marketing Services. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Benzophenone - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • ICSC 0389 - BENZOPHENONE. Inchem.org. [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Benzophenone - Safety Data Sheet. Carl ROTH. [Link]

  • 4-Methoxybenzophenone. PubChem. [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Benzophenone - Safety Data Sheet. Carl ROTH. [Link]

  • 4-Methoxybenzophenone. Chemsrc. [Link]

  • ECHA's Regulatory Assessment of Benzophenones. ChemSafetyPro. [Link]

  • 4-methoxy-3-morpholinomethylbenzophenone hydrochloride. PubChemLite. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methoxy-2-thiomorpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
4'-Methoxy-2-thiomorpholinomethyl benzophenone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.